Ethyl 3-chloropyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPDNHNBAJDBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572549 | |
| Record name | Ethyl 3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-20-1 | |
| Record name | Ethyl 3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic route to Ethyl 3-chloropyridine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the regioselective synthesis of the key intermediate, 3-chloropyridine-2-carboxylic acid, followed by its esterification. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate replication and adaptation in a laboratory setting.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Directed ortho-Metalation and Carboxylation of 3-Chloropyridine: This initial step involves the regioselective deprotonation of 3-chloropyridine at the 2-position using a strong base, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality. This method offers high regioselectivity, directly yielding the desired 3-chloropyridine-2-carboxylic acid.
-
Fischer Esterification: The subsequent step employs the classic Fischer esterification method, where the synthesized 3-chloropyridine-2-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst to afford the target ethyl ester.
This approach utilizes readily available starting materials and established reaction methodologies, making it a practical and efficient route for the preparation of this compound.
II. Experimental Protocols
Step 1: Synthesis of 3-Chloropyridine-2-carboxylic acid
This procedure details the synthesis of the carboxylic acid intermediate via directed ortho-metalation.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Formation of Lithium Diisopropylamide (LDA): To the cooled THF, add diisopropylamine followed by the slow, dropwise addition of n-butyllithium. The mixture is stirred at -78 °C for 30 minutes to pre-form the LDA.
-
Lithiation of 3-Chloropyridine: A solution of 3-chloropyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.
-
Carboxylation: The reaction mixture is then transferred via cannula onto a flask containing a large excess of crushed dry ice (solid carbon dioxide), which has been previously purged with nitrogen.
-
Quenching and Work-up: The mixture is allowed to warm to room temperature, and the excess THF is removed under reduced pressure. The residue is dissolved in water and acidified to a pH of approximately 3-4 with aqueous hydrochloric acid, leading to the precipitation of the product.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-chloropyridine-2-carboxylic acid as a solid.
Step 2: Synthesis of this compound
This protocol describes the Fischer esterification of the previously synthesized carboxylic acid.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with 3-chloropyridine-2-carboxylic acid and a large excess of absolute ethanol, which acts as both the solvent and the reagent.
-
Acid Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.
III. Quantitative Data Summary
The following tables summarize the key quantitative parameters for each synthetic step.
Table 1: Reagents and Conditions for the Synthesis of 3-Chloropyridine-2-carboxylic acid
| Reagent | Molar Ratio (vs. 3-Chloropyridine) | Key Reaction Parameters |
| 3-Chloropyridine | 1.0 | Temperature: -78 °C |
| Diisopropylamine | 1.1 | Reaction Time: 1-2 hours |
| n-Butyllithium | 1.1 | Solvent: Anhydrous THF |
| Carbon Dioxide (Dry Ice) | Excess | Estimated Yield: 70-80% |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Reagent | Molar Ratio (vs. Carboxylic Acid) | Key Reaction Parameters |
| 3-Chloropyridine-2-carboxylic acid | 1.0 | Temperature: Reflux |
| Ethanol | Large Excess | Reaction Time: 4-6 hours |
| Concentrated Sulfuric Acid | Catalytic | Estimated Yield: 85-95% |
IV. Visualization of the Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
This in-depth guide provides the necessary information for the successful synthesis of this compound. The presented protocols are based on established and reliable chemical transformations and can be adapted to various laboratory scales. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Ethyl 3-chloropyridine-2-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a primary synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The document outlines a robust two-step process commencing from 3-aminopyridine-2-carboxylic acid, detailing the necessary experimental protocols, quantitative data, and underlying chemical principles.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The pathway begins with the esterification of the commercially available 3-aminopyridine-2-carboxylic acid to yield the corresponding ethyl ester. This intermediate is then subjected to a Sandmeyer reaction, a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[1][2] This approach allows for the regioselective installation of the chloro and ester functionalities on the pyridine ring.
Step 1: Fischer Esterification
The first step involves the conversion of the carboxylic acid group of the starting material into an ethyl ester. This is accomplished via a Fischer-Speier esterification, which utilizes an excess of the alcohol (ethanol) as both a reagent and solvent, with a strong acid catalyst to drive the equilibrium towards the product.[3][4] In this specific protocol, hydrogen chloride gas is used as the acid catalyst.[5]
Experimental Protocol: Synthesis of Ethyl 3-aminopyridine-2-carboxylate[5]
-
Suspend 3-aminopyridine-2-carboxylic acid (1.0 eq.) in ethanol (approx. 28 mL per gram of starting material) at room temperature in a suitable reaction vessel equipped with a reflux condenser and gas inlet tube.
-
Bubble hydrogen chloride gas (HCl) through the suspension for approximately 10 minutes, during which the mixture should clarify into a yellow solution.
-
Heat the reaction mixture to reflux (oil bath temperature of 100°C) and maintain for 24 hours.
-
Monitor the reaction progress using LCMS. If significant starting material remains, cool the mixture to room temperature, bubble more HCl gas through for 10 minutes, and resume heating at reflux for another 24 hours.
-
Once the reaction reaches sufficient conversion (e.g., 70-75%), cool the mixture to room temperature.
-
Remove all solvents under reduced pressure using a rotary evaporator.
-
Dissolve the solid residue in water (approx. 9 mL per gram of original starting material).
-
Adjust the pH of the aqueous solution to 8-9 by the careful addition of saturated aqueous sodium carbonate (Na₂CO₃). Effervescence and the formation of a white precipitate will be observed.
-
Collect the white solid by vacuum filtration, wash it with water, and dry it under vacuum at 65°C to yield the final product.
Quantitative Data for Esterification
| Parameter | Value | Source |
| Starting Material | 3-Aminopyridine-2-carboxylic acid | [5] |
| Reagents | Ethanol, Hydrogen Chloride (gas) | [5] |
| Base for Workup | Saturated aq. Na₂CO₃ | [5] |
| Reaction Temperature | 100°C (Reflux) | [5] |
| Typical Yield | 65% | [5] |
Step 2: Sandmeyer Reaction
The Sandmeyer reaction is a two-part process that first converts the primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile—in this case, chloride—using a copper(I) salt as a catalyst.[1][6] The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas.[2]
Experimental Protocol: Synthesis of this compound
(This protocol is a representative procedure based on established principles of the Sandmeyer reaction, as a specific literature procedure for this exact substrate was not identified in the search results.)
-
Diazotization:
-
Prepare a solution of ethyl 3-aminopyridine-2-carboxylate (1.0 eq.) in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.0-1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature is maintained below 5°C. The addition should be slow enough to control the evolution of any gas.
-
After the addition is complete, stir the resulting diazonium salt solution in the cold bath for an additional 15-30 minutes.
-
-
Chloro-dediazoniation:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (approx. 0.3-1.0 eq.) in concentrated hydrochloric acid.
-
Cool this catalyst solution in an ice bath.
-
Slowly add the cold diazonium salt solution from the previous step to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Workup and Purification:
-
Pour the reaction mixture into a larger volume of water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil or solid by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
References
An In-Depth Technical Guide to the Preparation of Ethyl 3-chloropyridine-2-carboxylate from 3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust synthetic pathway for the preparation of ethyl 3-chloropyridine-2-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research, starting from the readily available 3-chloropyridine. The synthesis proceeds through a two-step sequence involving a highly regioselective directed ortho-metalation (DoM) followed by carboxylation and subsequent esterification. This document provides detailed experimental protocols, quantitative data, and visual representations of the process to aid in its successful implementation.
Synthetic Strategy Overview
The conversion of 3-chloropyridine to this compound is efficiently achieved in two primary stages:
-
Directed ortho-Metalation and Carboxylation: The initial and most critical step involves the regioselective deprotonation of 3-chloropyridine at the C2 position. Standard lithiating agents like lithium diisopropylamide (LDA) typically yield the C4-lithiated isomer. To achieve the desired C2-lithiation, a specialized reagent, n-butyllithium in combination with lithium N,N-dimethylaminoethoxide (BuLi/LiDMAE), is employed. The resulting 2-lithio-3-chloropyridine intermediate is then quenched with carbon dioxide (from milled dry ice) to afford 3-chloropyridine-2-carboxylic acid.
-
Esterification: The intermediate carboxylic acid is subsequently converted to the target ethyl ester. This can be accomplished through several standard esterification methods. This guide will detail two common and effective procedures: the Fischer-Speier esterification and a method involving activation with thionyl chloride.
The overall transformation is depicted in the following workflow:
Figure 1: Overall synthetic workflow for the preparation of this compound from 3-chloropyridine.
Experimental Protocols
Step 1: Synthesis of 3-Chloropyridine-2-carboxylic acid
This procedure outlines the regioselective C2-lithiation of 3-chloropyridine and subsequent carboxylation.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Chloropyridine | C₅H₄ClN | 113.54 |
| n-Butyllithium (in hexanes) | C₄H₉Li | 64.06 |
| N,N-Dimethylaminoethanol | C₄H₁₁NO | 89.14 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |
| Milled Dry Ice (solid CO₂) | CO₂ | 44.01 |
| Hydrochloric Acid (HCl), aq. | HCl | 36.46 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
Procedure:
-
Preparation of the Lithiating Agent (BuLi/LiDMAE): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath. To the cooled THF, add N,N-dimethylaminoethanol (1.1 equivalents) via syringe, followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents) while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Lithiation of 3-Chloropyridine: To the freshly prepared BuLi/LiDMAE solution, add a solution of 3-chloropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the 2-lithio-3-chloropyridine intermediate.[1]
-
Carboxylation: Place a generous amount of freshly milled dry ice into a separate, dry flask under a nitrogen atmosphere.[1] Rapidly transfer the cold (-78 °C) solution of the lithiated intermediate onto the milled dry ice via a cannula with vigorous stirring. A significant excess of carbon dioxide is crucial for optimal yield. Allow the mixture to slowly warm to room temperature as the excess dry ice sublimes.
-
Work-up and Isolation: Once the reaction has reached room temperature, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and neutral byproducts. Acidify the aqueous layer to a pH of approximately 3-4 with concentrated hydrochloric acid, which will precipitate the 3-chloropyridine-2-carboxylic acid. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: The yield of 3-chloropyridine-2-carboxylic acid can vary, but yields in the range of 70-85% have been reported for similar regioselective lithiation-carboxylation sequences.
Step 2: Synthesis of this compound
Two effective methods for the esterification of 3-chloropyridine-2-carboxylic acid are presented below.
This classic method utilizes an excess of the alcohol in the presence of a strong acid catalyst.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.55 |
| Ethanol, absolute | C₂H₅OH | 46.07 |
| Sulfuric Acid, concentrated | H₂SO₄ | 98.08 |
| Sodium Bicarbonate, saturated aq. | NaHCO₃ | 84.01 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
Reaction Setup: To a round-bottom flask containing 3-chloropyridine-2-carboxylic acid (1.0 equivalent), add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data for Fischer Esterification:
| Reactant/Product | Molar Ratio | Typical Yield |
| 3-Chloropyridine-2-carboxylic acid | 1.0 | \multirow{2}{*}{75-90%} |
| Ethanol | 10-20 | |
| Sulfuric Acid | 0.1-0.2 |
This two-step, one-pot procedure involves the activation of the carboxylic acid with thionyl chloride followed by reaction with ethanol.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.55 |
| Thionyl Chloride | SOCl₂ | 118.97 |
| Ethanol, absolute | C₂H₅OH | 46.07 |
| Toluene, anhydrous | C₇H₈ | 92.14 |
| Pyridine (optional, catalyst) | C₅H₅N | 79.10 |
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 3-chloropyridine-2-carboxylic acid (1.0 equivalent) in anhydrous toluene. Add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of pyridine can be added to accelerate the reaction. Heat the mixture to reflux for 2-3 hours until the evolution of gas (HCl and SO₂) ceases.
-
Esterification: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. To the resulting crude acid chloride, carefully add absolute ethanol (2-3 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data for Thionyl Chloride Method:
| Reactant/Product | Molar Ratio | Typical Yield |
| 3-Chloropyridine-2-carboxylic acid | 1.0 | \multirow{3}{*}{85-95%} |
| Thionyl Chloride | 1.2-1.5 | |
| Ethanol | 2-3 |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key transformations and decision points in the synthesis.
Figure 2: Detailed workflow for the synthesis of 3-chloropyridine-2-carboxylic acid.
Figure 3: Alternative pathways for the esterification of 3-chloropyridine-2-carboxylic acid.
Conclusion
The synthesis of this compound from 3-chloropyridine is a reproducible and efficient process when the appropriate regioselective lithiation conditions are employed. The use of BuLi/LiDMAE is paramount for the successful formation of the key intermediate, 3-chloropyridine-2-carboxylic acid. Subsequent esterification can be achieved in high yields using either the Fischer-Speier method or activation with thionyl chloride, with the latter often providing a cleaner and higher-yielding route. This guide provides the necessary technical details for researchers to successfully implement this synthesis in a laboratory setting.
References
Technical Guide: Spectroscopic Data for Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 3-chloropyridine-2-carboxylate. These predictions are based on computational models and analysis of similar structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.50 | dd | 1H | H6 (Pyridine) |
| ~7.80 | dd | 1H | H4 (Pyridine) |
| ~7.40 | dd | 1H | H5 (Pyridine) |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~150 | C2 (Pyridine) |
| ~148 | C6 (Pyridine) |
| ~138 | C4 (Pyridine) |
| ~128 | C3 (Pyridine) |
| ~124 | C5 (Pyridine) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1580, 1470, 1430 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250-1000 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 185/187 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 156/158 | Medium | [M - C₂H₅]⁺ |
| 140/142 | Medium | [M - OC₂H₅]⁺ |
| 112/114 | High | [M - COOC₂H₅]⁺ |
| 77 | Medium | [C₅H₃N]⁺ |
Experimental Protocols
General Synthesis of this compound
A plausible method for the synthesis of this compound involves the esterification of 3-chloropyridine-2-carboxylic acid. While a specific protocol for this exact transformation is not widely published, a general procedure based on standard esterification methods can be proposed.
Materials:
-
3-chloropyridine-2-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
A mixture of 3-chloropyridine-2-carboxylic acid and an excess of anhydrous ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Analysis.
Spectroscopic and Spectrometric Characterization of Ethyl 3-chloropyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Ethyl 3-chloropyridine-2-carboxylate. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the anticipated quantitative data for this compound.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | dd | 1H | H-6 |
| ~7.85 | dd | 1H | H-4 |
| ~7.40 | dd | 1H | H-5 |
| 4.45 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~150.0 | C-6 |
| ~148.0 | C-2 |
| ~140.0 | C-4 |
| ~128.0 | C-3 |
| ~125.0 | C-5 |
| ~62.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 185/187 | High | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 156/158 | Moderate | [M - C₂H₅]⁺ |
| 140/142 | Moderate | [M - OC₂H₅]⁺ |
| 112/114 | Moderate | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series or JEOL ECZ series).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm) for ¹H NMR and the residual solvent signal (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (for GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet.
-
-
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
-
GC Method:
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺).
-
Analyze the fragmentation pattern to confirm the structure. Look for characteristic losses, such as the ethyl group or the entire ester functional group.
-
Examine the isotopic pattern for chlorine (³⁵Cl/³⁷Cl), which should appear as peaks separated by 2 m/z units with an approximate intensity ratio of 3:1.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric analysis of a chemical compound.
Caption: Experimental workflow for spectroscopic and spectrometric analysis.
Caption: Logical relationship between compound structure and analytical data.
Physical and chemical properties of Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-chloropyridine-2-carboxylate (CAS No. 128073-20-1), a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data in published literature, this document combines confirmed molecular information with estimated properties derived from analogous compounds and general chemical principles. It outlines plausible experimental protocols for its synthesis and purification, discusses expected spectroscopic characteristics, and explores its potential reactivity and applications in drug discovery. This guide is intended to serve as a foundational resource for researchers working with this compound.
Introduction
This compound is a substituted pyridine derivative featuring a chlorine atom at the 3-position and an ethyl ester at the 2-position. This specific arrangement of functional groups—a halogenated pyridine ring and a carboxylate ester—makes it a versatile intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a chloro substituent provides a handle for further functionalization via cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, opening avenues for diverse molecular designs. This compound and its analogs are of interest for developing novel therapeutic agents, particularly as enzyme inhibitors.[1]
Physical and Chemical Properties
Specific experimental data for this compound is not widely available. The following tables summarize its core molecular properties and provide estimated physical properties based on data from its isomers and closely related analogs.
Core Molecular Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Ethyl 3-chloropicolinate | [3] |
| CAS Number | 128073-20-1 | [2][3][4] |
| Molecular Formula | C₈H₈ClNO₂ | [3][4] |
| Molecular Weight | 185.61 g/mol | [3][4] |
| Chemical Structure | (Structure based on IUPAC name) |
Estimated Physical Properties
Disclaimer: The following data are estimates based on isomers such as Ethyl 2-chloronicotinate (CAS 1452-94-4) and Methyl 2-chloropyridine-3-carboxylate (CAS 40134-18-7). Actual experimental values may vary.
| Property | Estimated Value | Basis for Estimation |
| Appearance | Colorless to pale yellow liquid or low-melting solid | General appearance of similar pyridine esters. |
| Boiling Point | ~150 °C at reduced pressure (1 mmHg) | Based on Methyl 2-chloropyridine-3-carboxylate.[5] |
| Density | ~1.3 g/mL at 25 °C | Based on Methyl 2-chloropyridine-3-carboxylate.[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF). Sparingly soluble in water. | General solubility of organic esters. |
| Refractive Index | ~1.537 (at 20 °C) | Based on Methyl 2-chloropyridine-3-carboxylate.[5] |
Experimental Protocols
Plausible Synthesis: Fischer Esterification of 3-Chloropyridine-2-carboxylic Acid
The most direct route involves the Fischer esterification of the corresponding carboxylic acid.
Reaction Scheme: 3-Chloropyridine-2-carboxylic acid + Ethanol --(H⁺ catalyst, Heat)--> this compound + Water
Materials:
-
3-Chloropyridine-2-carboxylic acid
-
Anhydrous Ethanol (large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Chloropyridine-2-carboxylic acid in anhydrous ethanol (e.g., 10-20 fold molar excess).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Column Chromatography
The crude product can be purified by silica gel column chromatography.
Procedure:
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Elution: Load the adsorbed crude product onto the column and elute with the chosen solvent system. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Spectroscopic Characterization (Expected)
No experimental spectra for this specific compound were found. The following are predictions based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct regions: the aromatic pyridine protons, the ethyl ester protons, and potentially impurity signals.
-
Pyridine Protons (3H): Three signals in the aromatic region (δ 7.5-8.8 ppm).
-
H-4: Expected to be a doublet of doublets.
-
H-5: Expected to be a doublet of doublets.
-
H-6: Expected to be a doublet of doublets.
-
-
Ethyl Protons (5H):
-
A quartet (CH₂) deshielded by the adjacent oxygen, likely around δ 4.4-4.6 ppm.
-
A triplet (CH₃) in the upfield region, likely around δ 1.3-1.5 ppm.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum should display 8 distinct signals.
-
Carbonyl Carbon: One signal for the ester C=O, expected in the δ 164-168 ppm range.
-
Pyridine Carbons (5C): Five signals in the aromatic region (δ 120-155 ppm). The carbon bearing the chlorine (C-3) and the carbon attached to the ester (C-2) will have characteristic shifts.
-
Ethyl Carbons (2C):
-
The O-CH₂ carbon, expected around δ 61-63 ppm.
-
The CH₃ carbon, expected in the upfield region around δ 14-15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch.
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ , characteristic of an α,β-unsaturated or aromatic ester.
-
C-O Stretch: A signal in the fingerprint region, around 1250-1300 cm⁻¹ .
-
C-Cl Stretch: A signal in the fingerprint region, typically 700-850 cm⁻¹ .
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: Signals just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹ .
Mass Spectrometry
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks with a characteristic ~3:1 intensity ratio:
-
m/z = 185 (for ³⁵Cl isotope)
-
m/z = 187 (for ³⁷Cl isotope)
-
-
Key Fragmentation: A prominent fragment corresponding to the loss of the ethoxy group (-OEt) to give an acylium ion [M-45]⁺ is expected.
Reactivity and Applications in Drug Development
Chemical Reactivity
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 3-chloropyridine-2-carboxylic acid under acidic or basic conditions. This carboxylic acid is a key intermediate for forming amides via coupling reactions (e.g., with EDC or HATU).
-
Nucleophilic Aromatic Substitution: The chloro-substituent on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), although it is less activated than chloro groups at the 2- or 4-positions. Reactions with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures can replace the chlorine atom.
-
Cross-Coupling Reactions: The C-Cl bond serves as a handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents at the 3-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Role in Drug Discovery
While specific biological targets for this compound are not documented, its structural motifs are prevalent in pharmacologically active molecules. Pyridine carboxylic acids and their derivatives are known to act as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents. This compound serves as a valuable starting material or intermediate for synthesizing more complex molecules for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases. Its utility lies in its capacity to be elaborated into diverse chemical libraries for hit-to-lead optimization campaigns.
Conclusion
This compound is a valuable, albeit sparsely documented, chemical building block. This guide has consolidated its known molecular properties and provided a framework for its synthesis, purification, and characterization based on established chemical principles and data from related structures. As a versatile scaffold, it holds potential for the development of novel small-molecule therapeutics. Further experimental investigation is warranted to fully elucidate its physical properties and explore its full range of chemical reactivity and biological applications.
References
Commercial Availability and Synthetic Pathways of Ethyl 3-chloropyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of Ethyl 3-chloropyridine-2-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. This document offers detailed information for researchers and professionals in drug discovery and development, including supplier information, pricing, and detailed experimental protocols.
Introduction
This compound (CAS No. 128073-20-1) is a substituted pyridine derivative of significant interest in medicinal chemistry and process development. Its structural features, including the chloro- and ethyl ester functionalities on the pyridine ring, make it a versatile intermediate for the synthesis of a wide range of complex molecules. The precursor, 3-Chloropyridine-2-carboxylic acid (also known as 3-chloropicolinic acid, CAS No. 57266-69-0), is a crucial starting material for its synthesis and is also commercially available.[1][2] This guide will delve into the commercial landscape for both compounds, provide a detailed synthetic route, and explore their applications.
Commercial Availability
Both this compound and its precursor acid are available from various chemical suppliers. The availability ranges from research and development quantities to bulk amounts, catering to different stages of the drug development pipeline.
Supplier Information for this compound (CAS: 128073-20-1)
| Supplier | Purity/Specification | Available Quantities |
| BLD Pharm | 95% | Inquire for details |
| Reagentia | Not specified | 100 mg, 250 mg, 1 g, 5 g |
| BenchChem | Not specified | Inquire for details |
| AccelaChem | Not specified | Inquire for details |
Supplier Information for 3-Chloropyridine-2-carboxylic acid (CAS: 57266-69-0)
| Supplier | Purity | Available Quantities |
| BOC Sciences | > 98.0 % (GC) (T) | Inquire for details[] |
| CymitQuimica | 95%, >98.0%(GC)(T) | Inquire for details[4] |
| Chem-Impex | ≥ 99% (HPLC) | Inquire for details[2] |
Note: Pricing is subject to change and depends on the quantity and purity required. It is recommended to contact the suppliers directly for the most up-to-date information. For instance, Reagentia lists prices for various quantities of this compound, with 100 mg priced at €117.57 and 5 g at €632.22.[5]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 3-Chloropyridine-2-carboxylic acid, followed by its esterification.
Step 1: Synthesis of 3-Chloropyridine-2-carboxylic acid
A common method for the preparation of 3-chloropicolinic acid involves the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[1] This reaction is typically carried out in the presence of an acid.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 3-chloro-2-(trichloromethyl)pyridine.
-
Acid Addition: A strong acid, such as sulfuric acid, nitric acid, or phosphoric acid, is carefully added to the flask.[1]
-
Heating: The reaction mixture is heated to a temperature ranging from 20°C to 140°C for a period of 30 minutes to 2 hours.[1]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product, 3-chloropicolinic acid, can be isolated by crystallization or extraction, followed by purification.
Step 2: Esterification of 3-Chloropyridine-2-carboxylic acid
The conversion of 3-Chloropyridine-2-carboxylic acid to its ethyl ester can be achieved through standard esterification methods. A general and effective method involves the use of an alcohol in the presence of a strong acid catalyst.[6]
-
Reaction Setup: A solution of 3-Chloropyridine-2-carboxylic acid in an excess of absolute ethanol is prepared in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is cautiously added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography or distillation to yield pure this compound.
Applications in Drug Discovery and Agrochemicals
3-Chloropyridine-2-carboxylic acid and its esters are valuable intermediates in the synthesis of biologically active molecules. The presence of the chlorine atom provides a handle for further functionalization through various cross-coupling reactions, while the carboxylic acid or ester group can be modified to introduce different functionalities or to act as a key binding element with biological targets.
These compounds serve as crucial building blocks in the development of:
-
Pharmaceuticals: They are utilized in the synthesis of compounds targeting neurological and inflammatory disorders.[2]
-
Agrochemicals: They are key intermediates in the production of herbicides and fungicides.[2]
The versatility of the pyridine scaffold, combined with the reactivity of the chloro- and carboxylate groups, allows for the creation of diverse chemical libraries for high-throughput screening in drug and agrochemical discovery programs.
Logical Workflow for Sourcing and Synthesis
For research and development professionals, a clear workflow for obtaining and utilizing this compound is essential.
This guide provides a foundational understanding of the commercial availability and synthesis of this compound. For specific applications and further synthetic modifications, researchers are encouraged to consult the primary literature and supplier-specific technical data sheets.
References
- 1. chempanda.com [chempanda.com]
- 2. chemimpex.com [chemimpex.com]
- 4. CAS 57266-69-0: 3-Chloropyridine-2-carboxylic acid [cymitquimica.com]
- 5. 3-CHLOROPYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Guide: Ethyl 3-chloropyridine-2-carboxylate (CAS: 128073-20-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloropyridine-2-carboxylate, also known as Ethyl 3-chloropicolinate, is a halogenated pyridine derivative with significant applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring substituted with a chloro group at the 3-position and an ethyl carboxylate group at the 2-position, render it a valuable precursor for the synthesis of a wide range of more complex, biologically active molecules. The presence of the reactive chlorine atom and the ester functionality allows for diverse chemical transformations, making it a key intermediate in the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectroscopic data, and its role as a key intermediate in synthetic pathways.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 128073-20-1 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (LCMS) | 99.92% | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unequivocal identification and quality assessment of this compound. While a Certificate of Analysis confirms that the 1H NMR and LCMS data are consistent with the structure, publicly available detailed spectra are limited.[1] The expected spectral characteristics are outlined below based on the analysis of its structural features and data from related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, in addition to the characteristic signals for the ethyl group.
-
Pyridine Protons (H-4, H-5, H-6): These protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and ethyl carboxylate groups.
-
Ethyl Group (CH₂ and CH₃): A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.4 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) will be observed further upfield, around δ 1.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): This signal is expected to appear in the downfield region, typically around δ 165-175 ppm.
-
Pyridine Carbons: Five signals corresponding to the carbons of the pyridine ring will be observed in the aromatic region (δ 120-160 ppm). The carbons attached to the chlorine (C-3) and the carboxylate group (C-2) will have characteristic chemical shifts.
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) will resonate around δ 60-65 ppm, while the methyl carbon (-CH₃) will appear in the upfield region, typically δ 10-15 ppm.
IR (Infrared) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.
-
C-Cl Stretch: A moderate absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
-
C-O Stretch: An absorption band for the ester C-O bond will be present in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C/C=N Stretches: Absorptions corresponding to the aromatic ring will also be observed.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 185, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+2) with an intensity of approximately one-third of the M⁺ peak.
Experimental Protocols: Synthesis
General Protocol for Fischer Esterification of 3-Chloropicolinic Acid
This protocol is a generalized procedure based on standard Fischer esterification reactions.[3]
Materials:
-
3-Chloropicolinic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloropicolinic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Role in Drug Discovery and Development
This compound serves as a crucial pharmaceutical intermediate in the synthesis of various bioactive molecules.[4] The pyridine core is a common motif in many approved drugs, and the presence of the chloro and ester functionalities allows for the introduction of diverse substituents and the construction of complex molecular architectures.
Synthetic Utility Workflow
The following diagram illustrates the general synthetic utility of this compound as a building block in the synthesis of more complex drug candidates.
This workflow highlights three primary reaction pathways:
-
Amide Formation: The ethyl ester can be readily converted to a variety of amides by reacting with primary or secondary amines. This is a common strategy to introduce diversity and modulate the pharmacological properties of a lead compound.
-
Cross-Coupling Reactions: The chlorine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position, significantly increasing molecular complexity.
-
Ester Hydrolysis/Transformation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further transformations, or it can be transesterified to other esters.
Through these and other synthetic transformations, this compound has been utilized in the synthesis of a range of compounds with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators. The strategic modification of this intermediate allows for the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.
References
An In-depth Technical Guide on the Stability and Storage of Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloropyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. An understanding of its chemical stability and the appropriate storage conditions is paramount to ensure its integrity, purity, and suitability for use in research and manufacturing. This technical guide provides a comprehensive overview of the stability profile of this compound, based on available safety data and general chemical principles. It outlines recommended storage conditions, potential degradation pathways, and general methodologies for conducting stability studies.
Chemical Stability Profile
This compound is a molecule that, under recommended storage conditions, is chemically stable. The product is generally stable under standard ambient temperatures and conditions. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.
Data Presentation: Storage and Stability Parameters
The following table summarizes the key storage and stability information for this compound, compiled from safety data sheets (SDS) and chemical supplier information.
| Parameter | Recommendation/Condition | Citation |
| Storage Temperature | Store in a cool, dry place. Some suppliers recommend storage at +5°C or 4°C. | |
| Container | Keep container tightly closed. | |
| Atmosphere | Store in a well-ventilated area. | |
| Light Exposure | No specific data on photosensitivity is available, but as a general precaution for chemical intermediates, storage in a light-resistant container is advisable. | |
| Moisture | Protect from moisture. | |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | |
| Chemical Stability | Stable under recommended storage conditions. |
Potential Degradation Pathways
1. Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can hydrolyze to form 3-chloropyridine-2-carboxylic acid and ethanol. This reaction is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester undergoes saponification to yield the salt of 3-chloropyridine-2-carboxylic acid and ethanol. This reaction is generally irreversible.
2. Thermal Degradation: Although stable at ambient temperatures, exposure to high temperatures could lead to decomposition. The specific decomposition products are not documented but could involve cleavage of the ester bond and reactions involving the pyridine ring.
3. Photodegradation: Aromatic and heteroaromatic compounds can be susceptible to degradation upon exposure to UV or visible light. The chlorine substituent on the pyridine ring might also be involved in photochemical reactions.
4. Reaction with Incompatible Materials:
-
Strong Oxidizing Agents: These can react with the pyridine ring and the ester group, leading to oxidation products.
-
Strong Bases: In addition to promoting hydrolysis, strong bases can potentially participate in other reactions with the chlorinated pyridine ring.
A general representation of the ester hydrolysis pathway is provided below.
Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to perform detailed stability studies, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and understand its stability profile. The following are general protocols based on ICH guidelines.
1. Hydrolytic Stability
-
Acidic Conditions: Dissolve this compound in a solution of 0.1 M HCl. Store the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH. Store the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutral Conditions: Dissolve the compound in purified water and store at a controlled temperature (e.g., 60°C).
-
Analysis: At specified time points, withdraw samples and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.
2. Oxidative Stability
-
Protocol: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature for a defined period.
-
Analysis: Analyze samples at various time points using an appropriate analytical method (e.g., HPLC).
3. Thermal Stability
-
Protocol: Place a solid sample of the compound in a controlled temperature oven (e.g., 70°C).
-
Analysis: Analyze the sample at different time intervals to assess for degradation.
4. Photostability
-
Protocol: Expose a solid sample of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze both the light-exposed and dark control samples at the end of the exposure period.
The following diagram illustrates a logical workflow for conducting these forced degradation studies.
Mandatory Visualization: Safe Storage and Handling Workflow
To ensure the long-term stability and integrity of this compound, a systematic approach to its storage and handling is crucial. The following diagram outlines the logical workflow for the proper management of this chemical compound in a laboratory or manufacturing setting.
Conclusion
While specific quantitative stability data for this compound is limited in publicly available literature, a robust understanding of its stability can be achieved by adhering to the storage and handling guidelines derived from safety data sheets and by considering its inherent chemical properties. For critical applications in drug development and manufacturing, it is highly recommended that researchers perform in-house forced degradation studies to fully characterize its stability profile and identify any potential degradants. The general protocols and logical workflows provided in this guide serve as a valuable starting point for ensuring the quality and integrity of this important chemical intermediate.
Technical Guide: Recrystallization Protocol for Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the purification of Ethyl 3-chloropyridine-2-carboxylate via recrystallization. The methodologies outlined below are based on established principles of crystallization for organic compounds and tailored for the specific structural characteristics of the target molecule.
Note on Physical State: While some sources indicate that this compound may be a liquid at room temperature (Boiling Point: 104-106°C at 0.7 mmHg)[1], for which distillation would be the primary purification method, this protocol is provided for instances where the compound is synthesized as a solid or can be induced to crystallize. The principles herein are applicable for the purification of solid organic compounds.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities are ideally left behind in the solvent. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Experimental Protocol: Recrystallization of this compound
This protocol details a single-solvent and a two-solvent system for the recrystallization of this compound. Preliminary small-scale trials are recommended to determine the optimal solvent system for a given batch of crude product.
Materials and Equipment
-
Crude this compound
-
Ethanol
-
Hexanes
-
Ethyl acetate
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Watch glass
Solvent Selection
Based on the ester functionality of the target molecule, ethanol and ethyl acetate are proposed as primary solvents. A non-polar solvent like hexanes is suggested as an anti-solvent in a two-solvent system.
Single-Solvent Recrystallization Protocol (Ethanol)
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for approximately 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Two-Solvent Recrystallization Protocol (Ethyl Acetate/Hexanes)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with swirling until a slight turbidity persists, indicating the saturation point.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexanes.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed recrystallization protocols. The expected yield is an estimate and will vary depending on the purity of the crude material.
| Parameter | Single-Solvent (Ethanol) | Two-Solvent (Ethyl Acetate/Hexanes) |
| Starting Material | Crude this compound | Crude this compound |
| Primary Solvent | Ethanol | Ethyl Acetate |
| Anti-Solvent | N/A | Hexanes |
| Dissolution Temperature | Near boiling point of Ethanol (78°C) | Near boiling point of Ethyl Acetate (77°C) |
| Crystallization Temperature | Room temperature, then 0-4°C | Room temperature, then 0-4°C |
| Washing Solvent | Ice-cold Ethanol | Cold Ethyl Acetate/Hexanes mixture |
| Expected Yield | 70-90% | 75-95% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization process.
References
Methodological & Application
Application Notes and Protocols for the Reactions of Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key chemical reactions of Ethyl 3-chloropyridine-2-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for related compounds and provide a strong starting point for the synthesis of novel pyridine derivatives.
Overview of Reactivity
This compound possesses two primary reactive sites: the chloro substituent at the 3-position of the pyridine ring and the ethyl ester at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the chloro group towards nucleophilic aromatic substitution. The ester functionality can undergo hydrolysis, amidation, and reduction. Furthermore, the chloro group is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules from this compound, allowing for the introduction of a wide range of substituents at the 3-position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl groups.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 75-90 (expected) | Adapted from[1][2] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 80-95 (expected) | Adapted from[1][2] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the flask.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of 3-amino-pyridine derivatives by coupling this compound with a variety of primary and secondary amines.[3][4]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 94 (for 4-chlorotoluene) | Adapted from[4][5] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 8 | 85-95 (expected) | Adapted from[4][6] |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%).[4]
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution
The chloro group at the 3-position can be displaced by various nucleophiles, such as alkoxides and amines, under suitable conditions.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution of this compound.
Quantitative Data Summary: Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium Methoxide | Methanol | Reflux | 12 | 70-85 (expected) | Inferred from[7] |
| 2 | Ammonia (aq.) | Ethanol | 150 (sealed tube) | 24 | 60-75 (expected) | General knowledge |
Experimental Protocol: Reaction with Sodium Methoxide
-
To a solution of sodium methoxide (1.5 mmol) in anhydrous methanol (10 mL), add this compound (1.0 mmol).
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield Ethyl 3-methoxypyridine-2-carboxylate.
Reactions of the Ester Group
The ethyl ester functionality can be readily transformed into other functional groups such as carboxylic acids, amides, and alcohols.
Hydrolysis to Carboxylic Acid
The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Quantitative Data Summary: Ester Hydrolysis
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | LiOH·H₂O | THF/Methanol/H₂O | Room Temp | 4-5 | >95 | Adapted from[8][9] |
| 2 | NaOH | Ethanol/H₂O | 80 | 3 | 90-98 | General knowledge |
Experimental Protocol: Hydrolysis with Lithium Hydroxide
-
Dissolve this compound (1.0 mmol) in a mixture of THF (4 mL), methanol (2 mL), and water (2 mL).
-
Add lithium hydroxide monohydrate (1.2 mmol) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Chloropyridine-2-carboxylic acid.
Amidation
The ester can be converted to an amide, either directly by aminolysis or via the corresponding carboxylic acid. Direct aminolysis often requires high temperatures and pressures, while conversion of the carboxylic acid using coupling agents is generally more facile.
Workflow for Amidation:
Caption: Workflow for the synthesis of amides from this compound.
Experimental Protocol: Amidation via the Carboxylic Acid
-
Synthesize 3-Chloropyridine-2-carboxylic acid from the corresponding ethyl ester as described in section 4.1.
-
To a solution of 3-Chloropyridine-2-carboxylic acid (1.0 mmol) in DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.5 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired amine (1.1 mmol) and continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Reduction to Alcohol
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Caption: Reduction of this compound.
Quantitative Data Summary: Ester Reduction
| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | LiAlH₄ | THF | 0 to RT | 2-4 | 85-95 (expected) | Inferred from[10] |
Experimental Protocol: Reduction with LiAlH₄
-
To a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the solid and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude alcohol by column chromatography.
Applications in Drug Discovery
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The ability to introduce diverse substituents at the 3-position via cross-coupling and nucleophilic substitution, coupled with the versatility of the carboxylate group, makes this scaffold a cornerstone for generating compound libraries for screening in various therapeutic areas, including but not limited to kinase inhibitors and other enzyme-targeted therapies. The pyridine nitrogen can also play a crucial role in binding to biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Solved 10. 4 Chloropyridine reacts with sodium methoxide to | Chegg.com [chegg.com]
- 8. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 9. Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com [chegg.com]
- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling of Ethyl 3-chloropyridine-2-carboxylate with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-pyridine-2-carboxylate derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. The coupling of heteroaryl chlorides, such as this compound, can be challenging due to the electron-deficient nature of the pyridine ring and the stronger carbon-chlorine bond compared to carbon-bromine or carbon-iodine bonds.[3] However, with the appropriate choice of catalyst, ligand, and base, high yields of the desired coupled products can be achieved.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms an organoborate species, which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-aryl-pyridine-2-carboxylate product, regenerating the catalytically active Pd(0) species.[2][4]
Recommended Reaction Conditions
Based on literature for similar chloropyridine substrates, a range of conditions can be successfully employed for the Suzuki coupling of this compound. The optimal conditions will depend on the specific boronic acid used.
Table 1: Typical Reaction Parameters for Suzuki Coupling of Chloropyridines
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst loading is typically between 1-5 mol%.[5][6] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, PPh₃, dppf | Bulky, electron-rich phosphine ligands are often effective for activating C-Cl bonds.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is crucial and can significantly impact the reaction yield.[1][8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF, DMF | A mixture of an organic solvent and water is commonly used.[3][9] |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive chloropyridines.[5][10] |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS.[3] |
Experimental Protocols
The following protocols are generalized procedures based on successful Suzuki couplings of similar chloropyridine derivatives. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a good starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 3-arylpyridine-2-carboxylate.
Protocol 2: Procedure using a Ferrocenyl Ligand
This protocol offers an alternative catalyst system that has shown high efficacy.[8]
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethoxyethane (DME, anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add 10 mL of anhydrous DME and 2 mL of degassed water to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically in the range of 2-8 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the ethyl 3-arylpyridine-2-carboxylate.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on Ethyl 3-chloropyridine-2-carboxylate. This substrate is a valuable building block in medicinal chemistry, and its functionalization via SNAr opens avenues to a diverse range of compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.
Introduction
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems is a cornerstone of modern synthetic and medicinal chemistry. This compound is an attractive substrate for such transformations. The pyridine nitrogen and the electron-withdrawing ethyl carboxylate group at the C-2 position synergistically activate the C-3 position for nucleophilic attack, facilitating the displacement of the chloro substituent. This reactivity allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, leading to the synthesis of novel 3-substituted pyridine-2-carboxylate derivatives. These derivatives are key scaffolds in numerous biologically active molecules, including potent kinase inhibitors.[1][2]
This document provides detailed protocols for SNAr reactions on this compound with various nucleophiles, as well as an alternative palladium-catalyzed amination method for C-N bond formation.
Reaction Mechanism
The nucleophilic aromatic substitution on this compound typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom at the C-3 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent elimination step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols
The following protocols are representative methods for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific nucleophiles and desired outcomes.
Protocol 1: Amination with Primary and Secondary Amines (Conventional Heating)
This protocol describes a general procedure for the reaction of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and the base (2.0 equiv.).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 3-aminopyridine-2-carboxylate derivative.
Protocol 2: Microwave-Assisted Amination
Microwave irradiation can significantly reduce reaction times and improve yields for SNAr reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K₂CO₃, DIPEA)
-
Microwave reactor vial with a magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.) in the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 100-150 °C for 10-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS after cooling the vial.
-
Once the reaction is complete, perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination (Palladium-Catalyzed)
For less reactive amines or when SNAr conditions are not effective, the Buchwald-Hartwig amination offers a powerful alternative.[6][7]
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equiv. relative to Pd), and the base (1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize representative reaction conditions for nucleophilic aromatic substitution on chloropyridines, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Amination of Chloropyridines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Water | K₃PO₄ | 100 | 17 | 92 | [8] |
| Pyrrolidine | Water | KF | 100 | 17 | 85 | [8] |
| Aniline | EtOH | - | MW, 150 | 0.17 | 85-95 | [8] |
| Various amines | Toluene | Cs₂CO₃ | 110 | 8 | 70-90 | [7] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Primary Amines | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 80-95 | [9] |
| Secondary Amines | Pd(OAc)₂ (1) | DavePhos (2) | NaOt-Bu | Toluene | 80 | 85-98 | [9] |
Applications in Drug Discovery
Derivatives of 3-aminopyridine-2-carboxylate are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bond interactions with biological targets. They are particularly prominent as kinase inhibitors.
-
Kinase Inhibition: Many 3-aminopyridine derivatives have been developed as inhibitors of protein kinases that are implicated in cancer and inflammatory diseases. These include inhibitors of Phosphoinositide 3-kinases (PI3K), Monopolar spindle 1 (MPS1), Aurora kinases, and Fibroblast growth factor receptors (FGFR).[1][2][10] The amino group at the 3-position and the carbonyl of the ester at the 2-position can act as hydrogen bond donors and acceptors, respectively, interacting with the hinge region of the kinase ATP-binding site.
-
Anticancer Activity: Beyond kinase inhibition, some derivatives, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, have shown anticancer activity by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[11]
-
Antimicrobial Activity: Certain 3-aminopyrazine-2-carboxamide derivatives, structurally related to the target compounds, have demonstrated significant antimycobacterial activity.[12][13]
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ethyl 3-chloropyridine-2-carboxylate as a Versatile Building Block in Agrochemical Synthesis
Introduction
Ethyl 3-chloropyridine-2-carboxylate and its derivatives are pivotal intermediates in the synthesis of a variety of modern agrochemicals. The presence of the chloropyridine moiety is crucial for the biological activity of many pesticides, enhancing their efficacy and stability. This functionalized pyridine ring system offers multiple reaction sites, allowing for the construction of complex molecular architectures found in potent insecticides, fungicides, and herbicides. This document provides an overview of the applications of this compound derivatives in the agrochemical industry, with a focus on detailed synthetic protocols and quantitative data for key transformations.
Key Applications
The most prominent application of derivatives of this compound is in the synthesis of the diamide insecticide, chlorantraniliprole. The core structure of this insecticide is built upon a pyrazole-pyridine scaffold, which is efficiently constructed using a derivative of this compound. Additionally, the broader class of chloropyridine carboxamides has been explored for the development of fungicides, targeting essential fungal enzymes. While direct synthetic routes from this compound to commercial herbicides are less commonly documented, the pyridine carboxylic acid scaffold is a well-established toxophore in several herbicidal compounds.
Quantitative Data for Agrochemical Synthesis
The following table summarizes the quantitative data for key synthetic steps in the preparation of agrochemical intermediates derived from this compound. The data has been compiled from various patented industrial processes.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 1 | Hydrazinolysis | 2,3-dichloropyridine | 2-hydrazino-3-chloropyridine | 95-99% | >98% | [1][2] |
| 2 | Cyclization | 2-hydrazino-3-chloropyridine and diethyl maleate | Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate | 52.4-70% | >98% | [1][3] |
| 3 | Bromination | Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 90.2% | Not Specified | [3] |
| 4 | Oxidation | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | 88-91.9% | 97% | [3][4] |
| 5 | Amide Coupling | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | 90-94% | Not Specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-hydrazino-3-chloropyridine
This protocol describes the synthesis of a key precursor for the subsequent cyclization reaction.
Materials:
-
2,3-dichloropyridine
-
Hydrazine hydrate (80%)
-
n-Butanol
Procedure:
-
To a reaction flask equipped with a stirrer, add 2,3-dichloropyridine (14.8 g, 0.1 mol) and n-butanol (120 mL).
-
Stir the mixture at room temperature until the 2,3-dichloropyridine is completely dissolved.
-
Slowly add 80% hydrazine hydrate (75 mL, 1.2 mol) to the solution over a period of 1 hour.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC until the starting material disappears.
-
After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of a light gray solid.
-
Collect the solid by suction filtration, wash with water, and dry to obtain 2-hydrazino-3-chloropyridine.[1]
Protocol 2: Synthesis of Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
This protocol details the cyclization reaction to form the pyrazolidinone ring system.
Materials:
-
2-hydrazino-3-chloropyridine
-
Ethanol
-
Sodium ethoxide
-
Diethyl maleate
-
Glacial acetic acid
Procedure:
-
In a reactor equipped with a stirrer, add ethanol (150 mL) and sodium ethoxide (4.2 g, 0.11 mol).
-
Add solid 2-hydrazino-3-chloropyridine (14.4 g, 0.1 mol). The solution will turn light yellow.
-
Heat the mixture to reflux for 30 minutes.
-
Slowly add diethyl maleate (18 mL, 0.11 mol) dropwise. The solution will turn black.
-
Monitor the reaction by TLC until the 2-hydrazino-3-chloropyridine is consumed.
-
Add glacial acetic acid (11 mL, 0.19 mol) and continue to reflux for another 30 minutes.
-
Stop heating and cool the reaction mixture to room temperature. A white solid will precipitate.
-
Collect the solid by filtration to yield ethyl 1-(3-chloro-2-pyridyl)-3-pyrazolidinone-5-carboxylate.[1]
Protocol 3: Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
This protocol describes the bromination of the pyrazolidinone intermediate.
Materials:
-
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
-
Phosphorus oxybromide
-
Acetonitrile
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flask equipped with a condenser, thermometer, and reflux device, add ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazole-3-carboxylate (1.1 g, 4.1 mmol) and acetonitrile (20 mL).
-
Add phosphorus oxybromide (1.4 g, 4.9 mmol).
-
Reflux the mixture for 5 hours.
-
After cooling, add 10 mL of saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain a light yellow solid of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.[3]
Protocol 4: Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
This protocol details the oxidation of the pyrazoline ring to a pyrazole.
Materials:
-
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
-
Acetonitrile
-
Concentrated sulfuric acid
-
Potassium persulfate
Procedure:
-
In a reactor, add 780 g of a 17% solution of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in acetonitrile.
-
Add potassium persulfate (174 g, 1.6 eq) and concentrated sulfuric acid (40 g, 1.0 eq).
-
Stir and heat the mixture to 65 °C. The reaction is exothermic and will self-heat to reflux.
-
Maintain the reflux for 3-4 hours to complete the reaction.
-
At 70 °C, add 350 g of water and separate the aqueous phase.
-
Remove the solvent and crystallize the product to obtain ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate.[4]
Visualizations
References
- 1. CN102584694A - Preparation methods for important intermediates of anthranilic diamide compound - Google Patents [patents.google.com]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. CN103058993B - Chlorantraniliprole preparation method - Google Patents [patents.google.com]
- 4. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 5. CN112552284A - Preparation method of chlorantraniliprole - Google Patents [patents.google.com]
Synthesis of Novel Heterocycles from Ethyl 3-Chloropyridine-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloropyridine-2-carboxylate is a versatile and readily available starting material for the synthesis of a diverse array of novel heterocyclic compounds. The presence of a reactive chlorine atom at the 3-position, coupled with the ester functionality at the 2-position, allows for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and subsequent cyclization cascades. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocycles, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyridazines, from this key precursor. The synthesized compounds have potential applications in medicinal chemistry, with some classes exhibiting activities such as kinase inhibition and anti-inflammatory effects.
General Synthetic Strategies
The synthetic utility of this compound stems from two primary reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride at the C-3 position by various nucleophiles. This initial substitution can be followed by intramolecular cyclization to construct fused heterocyclic systems.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of carbon-carbon and carbon-heteroatom bonds, leading to a wide range of functionalized pyridine derivatives that can be further elaborated into complex heterocyclic structures.
This is illustrated in the following workflow diagram:
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 3-Chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of ethyl 3-chloropyridine-2-carboxylate. This versatile building block is a valuable substrate in the synthesis of highly substituted pyridine derivatives, which are prevalent in medicinal chemistry and materials science. The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, Negishi, and Kumada couplings, offering a range of methods for C-C and C-N bond formation.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] For a substrate such as this compound, the electron-deficient nature of the pyridine ring and the presence of the chlorine atom at the 3-position make it a suitable electrophilic partner in these transformations. The ester functionality at the 2-position can influence the reactivity of the C-Cl bond and may require careful optimization of reaction conditions to achieve high yields.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The successful execution of a palladium-catalyzed cross-coupling reaction involves a series of key steps, from reagent preparation to product purification. The general workflow is outlined below.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Data Presentation: Comparison of Cross-Coupling Reactions
The following table summarizes various palladium-catalyzed cross-coupling reactions with this compound, providing a comparative overview of reaction conditions and reported yields.
| Coupling Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 70-90 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 80 | 6 | 75-85 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 60-75 |
| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 16 | 80-90 |
| Negishi | Organozinc Reagent | Pd₂(dba)₃ | XPhos | - | THF | 65 | 12 | 80-95 |
| Kumada | Grignard Reagent | PdCl₂(dppf) | dppf | - | THF | rt | 4 | 70-85 |
Experimental Protocols
Detailed methodologies for key palladium-catalyzed cross-coupling reactions of this compound are provided below.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, and potassium phosphate.
-
Add palladium(II) acetate and SPhos to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene and water (typically a 10:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add the palladium precatalyst and ligand.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100 °C with stirring for 18 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. The choice of the specific coupling reaction, catalyst system, and reaction conditions should be tailored to the desired product and the nature of the coupling partner. The protocols and data presented herein serve as a valuable resource for researchers and professionals in drug development and materials science to facilitate the efficient synthesis of novel and complex molecules based on the pyridine scaffold.
References
Application Notes and Protocols: Hydrolysis of Ethyl 3-chloropyridine-2-carboxylate to 3-chloropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the hydrolysis of ethyl 3-chloropyridine-2-carboxylate to its corresponding carboxylic acid, 3-chloropyridine-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below describe a standard saponification procedure using sodium hydroxide, followed by purification through recrystallization. This document includes quantifiable data, detailed experimental procedures, and a workflow diagram to ensure reproducibility and success in the laboratory setting.
Introduction
3-Chloropyridine-2-carboxylic acid is a valuable building block in organic synthesis, serving as a key intermediate in the development of novel therapeutic agents and crop protection chemicals. The hydrolysis of its ethyl ester precursor is a fundamental and widely employed synthetic transformation. The protocol detailed herein utilizes a base-mediated saponification, which is a robust and high-yielding method for the conversion of esters to carboxylic acids.
Chemical Reaction
The overall chemical transformation is depicted below:
Scheme 1: Hydrolysis of this compound
This compound --- (1. NaOH, Ethanol/Water; 2. HCl) ---> 3-Chloropyridine-2-carboxylic acid
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| This compound | C₈H₈ClNO₂ | 185.61 | Colorless to light yellow liquid | N/A | 128073-20-1 |
| 3-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.55 | White to off-white solid | 131 (dec.)[1] | 57266-69-0 |
Table 2: Typical Reaction Parameters for Saponification
| Parameter | Value |
| Stoichiometry (Ester:NaOH) | 1 : 2.5 (molar ratio) |
| Solvent System | Ethanol:Water (4:1 v/v) |
| Reaction Temperature | Reflux (approx. 80-85 °C) |
| Reaction Time | 4 hours |
| Work-up | Acidification with HCl |
| Purification | Recrystallization from Ethanol/Water |
| Expected Yield | >90% |
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 3-chloropicolinate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add ethyl 3-chloropicolinate.
-
Prepare a solution of sodium hydroxide in a 4:1 mixture of ethanol and water.
-
Add the sodium hydroxide solution to the flask containing the ester.
-
Heat the reaction mixture to reflux with vigorous stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.
-
A white precipitate of 3-chloropyridine-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of the crude 3-chloropyridine-2-carboxylic acid.
Materials:
-
Crude 3-chloropyridine-2-carboxylic acid
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Transfer the crude 3-chloropyridine-2-carboxylic acid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified 3-chloropyridine-2-carboxylic acid in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the hydrolysis of this compound.
Characterization of 3-Chloropyridine-2-carboxylic acid
The identity and purity of the final product can be confirmed by various analytical techniques.
Table 3: Spectroscopic Data for 3-Chloropyridine-2-carboxylic acid
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 13.5 (s, 1H, COOH), 8.65 (dd, J=4.8, 1.5 Hz, 1H), 8.20 (dd, J=7.8, 1.5 Hz, 1H), 7.60 (dd, J=7.8, 4.8 Hz, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 165.8, 150.2, 147.5, 140.1, 131.5, 127.9 |
| Mass Spec (ESI) | m/z 156.0 (M-H)⁻ |
Safety Precautions
-
Handle sodium hydroxide and concentrated hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction and work-up in a well-ventilated fume hood.
-
Ethanol is flammable; keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Derivatization of the Ester Group in Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the ester functional group in Ethyl 3-chloropyridine-2-carboxylate. This starting material is a valuable building block in medicinal chemistry and drug development. The protocols outlined below cover four primary transformations of the ethyl ester: hydrolysis to a carboxylic acid, reduction to a primary alcohol, amidation to a carboxamide, and transesterification to a different ester.
These derivatives serve as key intermediates for synthesizing a wide array of more complex molecules, including potential active pharmaceutical ingredients (APIs). The methodologies are based on established chemical principles and can be adapted for various research and development applications.
Overview of Derivatization Pathways
This compound can be readily converted into several key derivatives. The primary reaction pathways—hydrolysis, reduction, amidation, and transesterification—offer access to compounds with distinct chemical properties and functionalities, paving the way for further molecular elaboration.
Caption: Key derivatization pathways for this compound.
Hydrolysis to 3-Chloropyridine-2-carboxylic acid
Application Note
Hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-chloropyridine-2-carboxylic acid, is a fundamental step for various subsequent reactions, most notably for the synthesis of amides via activation of the carboxyl group. Alkaline hydrolysis is generally preferred over acidic methods because it is an irreversible reaction, which often leads to higher yields and simpler product isolation.[1] The resulting carboxylate salt is protonated in a final acidification step to yield the desired product.
Experimental Protocol: Alkaline Hydrolysis
This protocol describes the saponification of this compound using sodium hydroxide.
Caption: Workflow for the alkaline hydrolysis of the ethyl ester.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of ester).
-
In a separate beaker, prepare a 2M solution of NaOH in deionized water. Add the NaOH solution (1.5-2.0 eq) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress using TLC (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane) until the starting material spot has disappeared (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly acidify by adding 2M HCl dropwise with stirring until the pH is approximately 3-4. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove residual salts.
-
Dry the product (3-chloropyridine-2-carboxylic acid) under vacuum to a constant weight.
Reduction to (3-Chloropyridin-2-yl)methanol
Application Note
The reduction of the ester group to a primary alcohol yields (3-Chloropyridin-2-yl)methanol[2][3]. This transformation is a key step in creating building blocks for ligands, catalysts, and other complex organic structures. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion, as weaker agents such as sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[4][5] The reaction must be conducted under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Experimental Protocol: LiAlH₄ Reduction
This protocol details the reduction of the ester using lithium aluminum hydride in an anhydrous solvent.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. (3-CHLOROPYRIDIN-2-YL)METHANOL Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]
- 4. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application of Ethyl 3-chloropyridine-2-carboxylate and its Analogs in API Synthesis: A Detailed Overview
Introduction
Ethyl 3-chloropyridine-2-carboxylate and its structural analogs are versatile intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of the chloro-, and ester functionalities on the pyridine ring allows for a variety of chemical transformations, making these compounds valuable building blocks in medicinal chemistry. This document provides a detailed account of the application of these intermediates, with a focus on the synthesis of kinase inhibitors, using the synthesis of Sorafenib derivatives as a prime example.
Core Application: Synthesis of Sorafenib Derivatives
Sorafenib is a multi-kinase inhibitor approved for the treatment of various cancers. The synthesis of its derivatives often involves the use of a chlorinated pyridine carboxylic acid derivative, which serves as a key scaffold component.
A representative synthetic pathway for Sorafenib derivatives involves a four-step process starting from picolinic acid, which is converted to 4-chloropyridine-2-carbonyl chloride hydrochloride. This intermediate then undergoes amidation, followed by a nucleophilic aromatic substitution and a final urea formation step.
Experimental Protocols
Step 1: Synthesis of 4-chloropyridine-2-carbonyl chloride hydrochloride (1)
Picolinic acid is converted to the corresponding acid chloride using thionyl chloride.
-
Procedure: A suspension of picolinic acid (1.0 eq) in thionyl chloride (3.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride hydrochloride salt, which is used in the next step without further purification.
Step 2: Synthesis of 4-chloro-N-substituted-pyridine-2-carboxamides (2a-e)
The acid chloride is reacted with various amines to introduce diversity in the amide portion of the molecule.
-
Procedure: To a solution of the respective amine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), 4-chloropyridine-2-carbonyl chloride hydrochloride (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography.
Step 3: Synthesis of 4-(4-aminophenoxy)-N-substituted-pyridine-2-carboxamides (3a-e)
A nucleophilic aromatic substitution reaction is performed to introduce the aminophenoxy moiety.
-
Procedure: A mixture of the 4-chloro-N-substituted-pyridine-2-carboxamide (1.0 eq), 4-aminophenol (1.2 eq), and a base such as potassium tert-butoxide (1.5 eq) in a suitable solvent like DMF is heated at 80 °C for 8 hours. After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the residue is purified by chromatography.
Step 4: Synthesis of 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-substituted-pyridine-2-carboxamides (4a-e)
The final step involves the formation of the urea linkage.
-
Procedure: To a solution of the aminophenoxy derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane), 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) is added. The reaction mixture is stirred at room temperature for 18 hours. The precipitated product is collected by filtration and washed to afford the final compound.
Data Presentation
Table 1: Yields for the Synthesis of Sorafenib Derivatives (4a-e)
| Compound | R-group | Yield of 2 | Yield of 3 | Yield of 4 |
| 4a | Methyl | 75% | 68% | 81% |
| 4b | Ethyl | 72% | 65% | 79% |
| 4c | Propyl | 70% | 63% | 75% |
| 4d | Isopropyl | 65% | 58% | 72% |
| 4e | Cyclopropyl | 68% | 61% | 76% |
Table 2: Characterization Data for a Representative Sorafenib Derivative (4a)
| Analysis | Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.15 (s, 1H), 8.90 (s, 1H), 8.55 (d, J = 5.6 Hz, 1H), 8.15 (d, J = 2.4 Hz, 1H), 7.60 (m, 2H), 7.20 (m, 3H), 7.05 (d, J = 2.4 Hz, 1H), 2.80 (d, J = 4.8 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 163.5, 154.8, 152.1, 150.5, 147.9, 140.2, 131.8, 125.9, 122.5, 121.8, 118.9, 117.4, 114.3, 111.9, 26.2 |
| Mass Spectrum (ESI) | m/z 465.1 [M+H]⁺ |
| Melting Point | 204-206 °C |
Visualizations
Caption: Synthetic workflow for Sorafenib derivatives.
Application in the Synthesis of Dabigatran Intermediates
While not a direct use of this compound, a closely related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of Dabigatran, a direct thrombin inhibitor.[1] This highlights the utility of the pyridinyl-carboxylate scaffold in constructing complex APIs.
The synthesis involves the reaction of 2-aminopyridine with ethyl acrylate.
Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
-
Procedure: A mixture of 2-aminopyridine (1.0 eq) and ethyl acrylate (1.2 eq) is heated in the presence of a catalytic amount of a Lewis acid (e.g., trifluoromethanesulfonic acid) in a suitable solvent like anhydrous ethanol.[1] The reaction is carried out at 120-160 °C for 16-20 hours under a nitrogen atmosphere.[1] After completion, the reaction mixture is worked up by washing with an organic solvent and purified by recrystallization to yield the desired product.[1]
Table 3: Reaction Parameters for the Synthesis of a Dabigatran Intermediate
| Parameter | Value |
| Reactants | 2-Aminopyridine, Ethyl acrylate |
| Catalyst | Trifluoromethanesulfonic acid |
| Solvent | Anhydrous Ethanol |
| Temperature | 120-160 °C[1] |
| Reaction Time | 16-20 hours[1] |
| Yield | ~80%[2] |
Visualization
Caption: Synthesis of a key intermediate for Dabigatran.
This compound and its analogs are valuable precursors in the synthesis of a range of APIs, particularly kinase inhibitors like Sorafenib and anticoagulants like Dabigatran. The reactivity of the pyridine ring, coupled with the chloro and ester functionalities, provides a versatile platform for the construction of complex molecular architectures. The detailed protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-chloropyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-chloropyridine-2-carboxylate for improved yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and related compounds.
Q1: What are the common causes of low yields in the synthesis of 2-chloropyridine 3-carboxylic acid esters?
Low yields can stem from several factors, including the formation of isomeric side products, which complicates purification due to similar chemical and physical properties.[1] Additionally, suboptimal reaction conditions, such as temperature and reaction time, can lead to incomplete conversion or degradation of the desired product. Some older methods for preparing 2-chloronicotinic acid nitrile, a related precursor, have reported yields as low as 35%.[1]
Q2: How can the formation of isomers be minimized?
The formation of isomers is a known challenge in pyridine ring synthesis. While specific strategies for this compound are not detailed in the provided information, general approaches include:
-
Precise Temperature Control: Maintaining a stable and optimized reaction temperature is crucial, as temperature fluctuations can favor the formation of undesired isomers.
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction. Screening different catalysts may be necessary.
-
Starting Material Purity: Ensuring the purity of starting materials is essential to prevent side reactions that can lead to isomeric byproducts.
Q3: What are the key parameters to control for optimizing the reaction?
Based on syntheses of similar compounds, the following parameters are critical for yield optimization:
-
Reaction Temperature: The temperature can significantly impact reaction rate and selectivity. For the synthesis of 2-chloropyridine 3-carboxylic acid esters, reactions are conveniently performed between 0°C and 100°C, with a preferred range of 5°C to 70°C, and an especially suitable range of 10°C to 50°C.[1]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress using techniques like TLC or GC-MS is recommended to determine the optimal reaction time. In some protocols for related compounds, reaction times can range from a few hours to over 24 hours.[2][3]
-
Reagent Stoichiometry: The molar ratio of reactants can influence the yield and byproduct formation. Careful control of the stoichiometry is essential.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction kinetics.
Q4: Are there alternative synthesis routes to improve yield?
Several synthetic strategies for related chloropyridine derivatives have been reported with varying success. For instance, a process for preparing 2-chloropyridine 3-carboxylic acid esters has been developed that offers high yields.[1] Another approach for a different derivative achieved an overall yield of about 88%.[4] Researchers should consider exploring different synthetic pathways if the current method consistently provides low yields.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of related chloropyridine carboxylate derivatives as described in the cited literature. Note that these conditions may require optimization for the synthesis of this compound.
| Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| 1-Cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene | Hydrogen Chloride | Ethanol | 10-15 | 4 hours | 2-chloronicotinic acid ethyl ester | 88 | [5] |
| 3-Dimethylamino-acrolein, cyanoacetic acid ethyl ester | Piperidine, Glacial Acetic Acid | Toluene | Reflux | 6 hours | 2-chloronicotinic acid ethyl ester | Not specified | [1] |
| 2-aminopyridine, ethyl acrylate | Trifluoromethanesulfonic acid | Anhydrous ethanol | 120-160 | 16-20 hours | 3-(pyridin-2-ylamino) ethyl propionate | 85 | [2] |
| 2-aminopyridine, ethyl acrylate | Silica gel supported Brönsted acid | Solvent-free or organic solvent | 80-120 | Not specified | 3-(2-pyridineamino)ethyl propionate | 50-76 | [3] |
Experimental Protocols
The following is a generalized experimental protocol adapted from the synthesis of 2-chloronicotinic acid ethyl ester, which may serve as a starting point for the synthesis of this compound.[5] Caution: This protocol should be adapted and optimized for the specific target molecule.
Synthesis of 2-chloronicotinic acid ethyl ester
-
Reaction Setup: A solution of 1-cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene in ethanol is prepared in a suitable reaction vessel equipped with a stirrer and a gas inlet.
-
Reaction Execution: The solution is cooled to 10-15°C. The solution is then saturated with hydrogen chloride gas while maintaining the temperature. The reaction mixture is stirred at room temperature (22°C) for 4 hours.
-
Work-up: After the reaction is complete, the excess hydrogen chloride is removed by passing a stream of nitrogen through the solution. The solvent is then evaporated in vacuo. The residue is dissolved in water, and the solution is neutralized.
-
Isolation and Purification: The separated ester is collected. For further purification, the ester can be distilled in vacuo.
Process Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
References
- 1. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 4. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of Ethyl 3-chloropyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chloropyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a Sandmeyer reaction. This process typically involves the diazotization of Ethyl 2-aminopyridine-3-carboxylate with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid), followed by the introduction of a copper(I) chloride catalyst.
Q2: What are the potential side products I should be aware of during the synthesis?
A2: Several side products can form during the synthesis of this compound. The most common include:
-
Ethyl 3-hydroxypyridine-2-carboxylate: Formed from the hydrolysis of the intermediate diazonium salt.
-
Unreacted Ethyl 2-aminopyridine-3-carboxylate: Resulting from incomplete diazotization.
-
3-Chloropyridine-2-carboxylic acid: Arises from the hydrolysis of the ethyl ester functionality under acidic reaction conditions.
-
Azo-coupling products: Colored impurities that can form from the reaction of the diazonium salt with electron-rich species.
-
Biaryl impurities: Dimeric species that can be generated through radical side reactions.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the desired product and any significant side products.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound typically involves column chromatography on silica gel.[2] The choice of eluent will depend on the specific impurities present, but a mixture of ethyl acetate and a non-polar solvent like petroleum ether is often a good starting point. Recrystallization can also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete diazotization. 2. Hydrolysis of the diazonium salt to the hydroxy byproduct. 3. Suboptimal temperature control during the Sandmeyer reaction. | 1. Ensure the reaction temperature for diazotization is kept low (typically 0-5 °C). 2. Add the sodium nitrite solution slowly to maintain temperature and prevent premature decomposition of nitrous acid. 3. Perform the copper(I) chloride catalyzed reaction at the optimal temperature, which may require careful optimization. |
| Presence of a Significant Amount of Ethyl 3-hydroxypyridine-2-carboxylate | The diazonium salt is unstable and readily hydrolyzes in the aqueous acidic medium.[3] | 1. Work at lower temperatures during diazotization and the Sandmeyer reaction. 2. Minimize the reaction time after the formation of the diazonium salt before adding the copper catalyst. 3. Consider using a non-aqueous diazotization method if feasible. |
| Product is Contaminated with Starting Material (Ethyl 2-aminopyridine-3-carboxylate) | The diazotization reaction did not go to completion. | 1. Ensure the correct stoichiometry of sodium nitrite and acid is used. 2. Check the purity and age of the sodium nitrite. 3. Allow for sufficient reaction time for the diazotization to complete before proceeding. |
| Formation of Colored Impurities (Azo Dyes) | The diazonium salt has coupled with an electron-rich aromatic species present in the reaction mixture. | 1. Ensure the starting materials and solvents are pure. 2. Avoid the presence of other aromatic compounds that could act as coupling partners. 3. Purification by column chromatography is usually effective in removing these colored impurities. |
| Isolation of 3-Chloropyridine-2-carboxylic Acid | The ethyl ester group has been hydrolyzed under the acidic reaction conditions.[4][5] | 1. Minimize the reaction time in the strong acid. 2. Consider using a milder acid or a different synthetic route if ester hydrolysis is a persistent issue. 3. During workup, neutralization of the acid can prevent further hydrolysis. The carboxylic acid can be separated from the ester during purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Diazotization:
-
Dissolve Ethyl 2-aminopyridine-3-carboxylate in a suitable volume of aqueous hydrochloric acid (e.g., 2-3 M) in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until reaction completion is confirmed by TLC or HPLC.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding it to a large volume of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
Visualizations
Caption: Main synthetic pathway for this compound.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Purification of Ethyl 3-chloropyridine-2-carboxylate from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 3-chloropyridine-2-carboxylate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products from the specific synthetic route, and residual solvents. For instance, if synthesized from 2-chloronicotinic acid, you might find residual acid.[1] Syntheses involving cyclization might leave behind butadiene derivatives or related intermediates.[2][3] Solvents like ethanol, toluene, or ethyl acetate used in the reaction or initial workup may also be present.[2][4]
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and widely used purification methods for this compound are recrystallization and flash column chromatography. The choice between them depends on the purity of the crude product and the nature of the impurities. Recrystallization is often suitable for removing minor impurities if a suitable solvent is found, while column chromatography is better for separating complex mixtures or impurities with similar solubility.[4][5]
Q3: How should I select a solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For esters like this compound, common solvents to test include ethanol, ethyl acetate, hexane, or mixtures of these.[6] A good starting point is to test solubility in a small amount of solvent. Sometimes, a two-solvent system (e.g., ethyl acetate/hexane) is effective, where the compound is dissolved in the better solvent and the poorer solvent is added to induce crystallization.[6]
Q4: What are the optimal storage conditions for purified this compound?
A4: The product should be stored in a tightly closed container in a well-ventilated, cool, and dry place. It is chemically stable under standard ambient conditions (room temperature). Keeping it away from moisture and strong oxidizing agents is also recommended.
Q5: Is this compound a solid or a liquid at room temperature?
A5: The physical state can be ambiguous as its melting point is near room temperature. Some sources report a melting point of 8-9°C, indicating it would be a liquid in most laboratory settings. However, other similar structures are crystalline powders.[2] If your purified product is an oil, it may not necessarily be impure, but inducing crystallization can aid in handling and further purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Purification | - Incomplete reaction. - Inefficient initial workup (e.g., acid/base wash). - Inappropriate purification method chosen. | - Monitor the reaction to completion using TLC or GC. - Ensure aqueous washes are performed to remove acidic or basic impurities. - If recrystallization fails, perform flash column chromatography for better separation.[4][5] |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Presence of impurities that depress the melting point. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the cooling process is slow and gradual. Try scratching the inside of the flask with a glass rod to induce nucleation. - Add slightly more solvent to the hot solution before cooling. - Purify by column chromatography first to remove impurities, then attempt recrystallization. |
| Poor Recovery/Yield After Purification | - The compound has significant solubility in the cold recrystallization solvent. - Adsorption of the product onto the silica gel during column chromatography. - Premature crystallization during hot filtration. | - For recrystallization, cool the filtrate in an ice bath to maximize crystal formation and minimize the amount of solvent used. - For chromatography, ensure the chosen eluent provides an appropriate Rf value (typically 0.2-0.4) to prevent excessive retention.[5] - Preheat the funnel and filter paper during hot filtration to prevent the product from crashing out. |
| Yellow or Colored Purified Product | - Presence of colored, polar impurities from the reaction. | - During recrystallization, add a small amount of activated charcoal to the hot solution and then filter it through Celite to remove the charcoal and adsorbed impurities before cooling. |
| Difficulty Separating from a Structurally Similar Impurity | - The impurity has very similar polarity and solubility to the product. | - Optimize the solvent system for flash column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate vs. 8.5:1.5) may be required.[5] - Consider derivatization to alter the polarity of either the product or impurity, followed by purification and then removal of the derivatizing group, although this is a more complex approach. |
Data Summary
Table 1: Solvent Properties for Purification of this compound
| Solvent | Boiling Point (°C) | Suitability for Recrystallization | Common Use in Chromatography |
| Ethanol | 78 | Good; often used for pyridine derivatives.[2] | As a polar component of the eluent. |
| Ethyl Acetate | 77 | Good solubility when hot, may require a co-solvent like hexane for precipitation.[6] | Common polar component in eluent systems with hexane or petroleum ether.[4] |
| Hexane / Petroleum Ether | ~69 | Poor solvent on its own; excellent as an anti-solvent with ethyl acetate or dichloromethane.[4] | Common non-polar component of the eluent. |
| Dichloromethane (DCM) | 40 | Generally a very good solvent; often too good for recrystallization unless paired with an anti-solvent. | Can be used as a solvent for sample loading or as part of the mobile phase. |
| Toluene | 111 | May be effective, but high boiling point can lead to oiling out. | Less common, but can be used in specific applications. |
Table 2: Typical Purification Outcomes
| Method | Typical Crude Purity | Expected Final Purity (by GC/NMR) | Expected Yield | Notes |
| Single Recrystallization | 85-95% | >98% | 70-90% | Effective if impurities have different solubility profiles.[2] |
| Flash Column Chromatography | 50-90% | >99% | 60-85% | Highly effective for complex mixtures or closely related impurities.[4] |
| Aqueous Wash -> Recrystallization | 70-90% | >97% | 65-85% | A good multi-step approach to remove both ionic and neutral organic impurities.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~50 mg of the crude product. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid dissolves. Allow to cool to room temperature, then in an ice bath. If sharp, well-defined crystals form, it is a good solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution heated for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. If charcoal was used, add a layer of Celite to the filter paper. This step removes insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Ethyl Acetate/Hexane mixture) that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar eluent mixture.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and evaporating the solvent to create a dry, free-flowing powder ("dry loading").[5] Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[4]
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 2. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Reagents & Solvents [chem.rochester.edu]
Overcoming low reactivity of Ethyl 3-chloropyridine-2-carboxylate
Welcome to the technical support center for Ethyl 3-chloropyridine-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low reactivity of this substrate in common organic transformations.
I. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling of this compound is often challenging due to the electron-deficient nature of the pyridine ring and the strong carbon-chlorine bond. The pyridine nitrogen can also coordinate to the palladium catalyst, leading to deactivation.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common issue stemming from the low reactivity of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle difficult.[3] Key areas to investigate include:
-
Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Highly active catalyst systems are often required.
-
Ineffective Base: The base is crucial for activating the boronic acid.
-
Recommendation: Screen strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[4]
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Insufficient Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Cl bond.[1]
-
Recommendation: Increase the reaction temperature, typically to 80-110 °C.[1]
-
Q2: I am observing significant side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: These are common side reactions that reduce the yield of the desired product.
-
Protodeboronation (hydrolysis of the C-B bond):
-
Recommendation: Use anhydrous solvents and reagents where possible. Consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[1]
-
-
Homocoupling: This is often promoted by the presence of oxygen.
Comparative Data for Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of chloropyridine derivatives, which can serve as a starting point for optimization.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75[2] | 3-5[2] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90[2] | 1-2[2] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90[2] | 1-2[2] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95[2] | 1-3[2] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
II. Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is hampered by the inert C-Cl bond. The oxidative addition of this bond to the Pd(0) complex is often the rate-limiting step.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination is showing low to no conversion. What are the most common causes?
A1: The primary reason is the low reactivity of the chloropyridine.[6] Consider the following troubleshooting steps:
-
Catalyst System: Standard ligands like PPh₃ are often ineffective.
-
Base Selection: A strong, non-nucleophilic base is required.
-
Reaction Conditions: These reactions often require elevated temperatures.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
A2: Hydrodehalogenation is a common side reaction.
-
Recommendation: Ensure the base is of high purity and anhydrous. Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination.[3] Ensure all reagents and solvents are scrupulously dried.
Comparative Data for Buchwald-Hartwig Amination Conditions
The following table provides a summary of catalyst systems for the Buchwald-Hartwig amination of chloropyridines.
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-24 | Moderate to Good |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-100 | 4-12 | Good to Excellent |
| BrettPhos Pd G3 | BrettPhos | LiHMDS | THF | 60-80 | 6-18 | Good to Excellent |
| Pd₂(dba)₃ | DavePhos | K₃PO₄ | Toluene | 100-110 | 12-24 | Moderate to Good |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for the specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.
-
Add the anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Concentrate the solvent and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
III. Nucleophilic Acyl Substitution at the Ester
The ester group of this compound can undergo nucleophilic acyl substitution, such as hydrolysis and amidation. The reactivity can be influenced by the electronic properties of the pyridine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty hydrolyzing the ethyl ester of this compound. What conditions should I try?
A1: Hydrolysis of the ester might require more forcing conditions than simple aliphatic esters.
-
Choice of Base:
-
Recommendation: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of less reactive esters.
-
-
Co-solvent:
-
Recommendation: Using a water-miscible co-solvent like THF, 1,4-dioxane, or methanol can improve the solubility of the ester and facilitate the reaction.
-
-
Temperature:
-
Recommendation: Heating the reaction mixture is often necessary.
-
Q2: Direct amidation of the ester with an amine is giving low yields. What is a more reliable method?
A2: Direct amidation can be sluggish.
-
Recommendation: A more reliable two-step approach is to first hydrolyze the ester to the corresponding 3-chloro-2-pyridinecarboxylic acid. Then, use standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the amide bond with the desired amine.
Detailed Experimental Protocol: Two-Step Amidation
Step 1: Hydrolysis
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide (LiOH) (2.0-3.0 equiv)
-
THF and water (e.g., 2:1 v/v)
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture and carefully acidify with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 3-chloro-2-pyridinecarboxylic acid.
Step 2: Amidation
Materials:
-
3-chloro-2-pyridinecarboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve the 3-chloro-2-pyridinecarboxylic acid in anhydrous DMF.
-
Add the amine and DIPEA, and cool the mixture to 0 °C.
-
Add HATU and allow the reaction to warm to room temperature and stir until completion.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Two-step workflow for the amidation of the ester.
References
Preventing decomposition of Ethyl 3-chloropyridine-2-carboxylate during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during reactions involving Ethyl 3-chloropyridine-2-carboxylate. The information provided is intended to help prevent its decomposition and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathways for this compound are hydrolysis of the ester, decarboxylation of the corresponding carboxylic acid, and side reactions during cross-coupling chemistry, such as hydrodehalogenation. The stability of the molecule is significantly influenced by reaction conditions such as temperature, pH, and the choice of catalyst and base.
Q2: My reaction is not proceeding to completion, and I suspect decomposition of my starting material. How can I confirm this?
A2: To confirm decomposition, you can monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. Look for the appearance of new spots or peaks that do not correspond to your starting material or desired product. Key potential decomposition products to look for include 3-chloropyridine-2-carboxylic acid (from hydrolysis) and 3-chloropyridine (from subsequent decarboxylation).
Q3: What general precautions should I take to minimize decomposition of this compound?
A3: To minimize decomposition, it is advisable to use anhydrous and deoxygenated solvents, particularly in palladium-catalyzed reactions. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to carefully select the base and reaction temperature, as high temperatures and strongly basic or acidic aqueous conditions can promote hydrolysis and decarboxylation.
Troubleshooting Guides
This section provides specific troubleshooting advice for common reactions where the decomposition of this compound is a concern.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Issue: Low yield of the desired coupled product and formation of side products.
This is often due to decomposition of the starting material or unwanted side reactions. A common side product in these reactions is 3-chloropyridine, resulting from hydrodehalogenation.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For Suzuki-Miyaura couplings, electron-rich and bulky phosphine ligands can be effective. In Buchwald-Hartwig aminations, specialized ligands are often required to promote the desired C-N bond formation and suppress side reactions.
-
Base Selection: The base plays a crucial role. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often milder than organic bases and can be a good starting point. The use of strong bases, especially in the presence of water, can lead to hydrolysis of the ester.
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred. The presence of water can lead to both hydrolysis and protodeboronation of boronic acids in Suzuki reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize thermal decomposition and side reactions. A temperature screening is often a worthwhile optimization step.
Logical Relationship for Troubleshooting Cross-Coupling Reactions
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Hydrolysis of the Ester Functional Group
Issue: Formation of 3-chloropyridine-2-carboxylic acid as a significant byproduct.
This indicates that the ester is being hydrolyzed under the reaction conditions.
Troubleshooting Strategies:
-
pH Control: Avoid strongly acidic or basic aqueous conditions. If a base is required, use a non-nucleophilic, anhydrous base. If an aqueous workup is necessary, perform it at low temperatures and quickly.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The use of molecular sieves can be beneficial.
-
Reaction Time: Minimize the reaction time as prolonged exposure to even trace amounts of water can lead to hydrolysis.
Decarboxylation
Issue: Formation of 3-chloropyridine.
While this compound itself does not directly decarboxylate, its hydrolysis product, 3-chloropyridine-2-carboxylic acid, can. The presence of the electron-withdrawing chlorine atom and the nitrogen atom in the pyridine ring can facilitate this process, especially at elevated temperatures.
Troubleshooting Strategies:
-
Prevent Hydrolysis: The primary strategy to prevent decarboxylation is to prevent the initial hydrolysis of the ester. Follow the troubleshooting steps for hydrolysis.
-
Temperature Control: If the formation of the carboxylic acid is unavoidable, keeping the reaction and workup temperatures as low as possible will suppress the rate of decarboxylation. Studies on related pyridine-2-carboxylic acids show that decarboxylation is often significant only at temperatures above 100 °C in aqueous solutions.
Quantitative Data Summary
While specific quantitative data for the decomposition of this compound is not extensively available in a comparative format, the following tables provide representative data from similar systems to guide optimization.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids under Various Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 12 | Moderate to High |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | Low to Moderate |
Note: Yields are highly substrate-dependent. This table illustrates the general trend of improved yields with more sophisticated catalyst systems.
Table 2: Representative Yields in Buchwald-Hartwig Amination of Aryl Chlorides with Amines
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | High |
| 2 | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | Moderate to High |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF | 80 | 18 | Moderate |
Note: The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.
Experimental Protocols
The following are general starting protocols for common reactions involving this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed anhydrous solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Technical Support Center: Optimizing Suzuki Coupling of Ethyl 3-chloropyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for Ethyl 3-chloropyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate are common and can be attributed to several factors related to its electronic and structural properties:
-
Electron-Deficient Substrate : The this compound is an electron-deficient aryl chloride. While electron deficiency can sometimes facilitate oxidative addition, the overall reactivity of aryl chlorides is lower than that of bromides or iodides. The Carbon-Chlorine (C-Cl) bond is stronger and harder to break, making the initial oxidative addition step of the catalytic cycle more challenging.[1][2][3]
-
Catalyst Inhibition : The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively slowing down or halting the catalytic cycle.[4][5]
-
Suboptimal Reaction Conditions : Success with challenging substrates like this hinges on the careful selection of the catalyst, ligand, base, and solvent. An inappropriate choice for any of these components can lead to poor results.[6]
Q2: What are the most common side reactions, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most prevalent are:
-
Protodeboronation : This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. It is often promoted by aqueous conditions, high temperatures, and certain bases.[4][5] To minimize it, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[5]
-
Homocoupling : This is the self-coupling of the boronic acid to form a biaryl byproduct. It is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[7][8][9] Thoroughly degassing all solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) is critical to prevent this.[7][10]
-
Dehalogenation : This side reaction involves the replacement of the chlorine atom on the pyridine ring with a hydrogen atom. It can occur after the oxidative addition step.[8] Optimizing the reaction time and temperature can help minimize this pathway.[5]
-
Ester Hydrolysis : The ethyl ester group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[11] If this is a significant issue, using a milder base like K₂CO₃ or CsF, or lowering the reaction temperature, may be necessary.[11][12]
Q3: How do I select the optimal palladium catalyst and ligand?
A3: For challenging electron-deficient aryl chlorides, the catalyst system must be highly active.
-
Palladium Source : Standard palladium sources like Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[2][13] If using a Pd(II) source, it must first be reduced in situ to the active Pd(0) species.[8][13]
-
Ligand Selection : The choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly recommended as they promote the difficult oxidative addition step, stabilize the palladium catalyst, and can sterically shield the metal center from being inhibited by the pyridine nitrogen.[9][10] Highly successful ligands for this type of coupling include dialkylbiaryl phosphines such as XPhos, SPhos, and RuPhos (Buchwald Ligands).[9][14][15] N-heterocyclic carbenes (NHCs) have also proven effective.[10]
Q4: Which base and solvent system should I start with for optimization?
A4: The base activates the boronic acid for the transmetalation step, and its selection can significantly impact the yield.[9]
-
Base : A strong base is often necessary for difficult couplings. Potassium phosphate (K₃PO₄) is a frequently effective choice.[4][9][14] Other common options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4] A screening of different bases is a recommended optimization step.[9]
-
Solvent : The solvent must solubilize all components and be compatible with the reaction conditions. Common choices include ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene, often in a mixture with water.[10][16][17] It is crucial that the solvent is thoroughly degassed before use to remove oxygen.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst system. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Suboptimal base or solvent. 4. Reaction temperature is too low. | 1. Switch to a more active ligand system (e.g., Pd(OAc)₂ with XPhos or SPhos).[2] 2. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict Argon or Nitrogen atmosphere.[7][10] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene/H₂O).[4][9] 4. Increase the reaction temperature, typically to 80-110 °C.[9] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Improve degassing procedure for solvents and flush the reaction vessel thoroughly with inert gas.[7][9] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient pre-catalyst to minimize Pd(II) species that promote homocoupling.[8][9] |
| Significant Protodeboronation | 1. Hydrolysis of the boronic acid, often promoted by water and strong bases. | 1. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[5] 2. Conduct the reaction under anhydrous conditions.[5] 3. Screen different bases; a milder base may reduce the rate of this side reaction.[5] |
| Significant Dehalogenation of Starting Material | 1. Side reaction pathway competing with productive coupling. | 1. Optimize reaction time and temperature; try running the reaction at the lowest effective temperature.[2][5] 2. A screening of different ligands may identify one less prone to this pathway.[2] |
| Hydrolysis of Ethyl Ester | 1. The base is too strong for the ester functionality. | 1. Switch to a milder base such as K₂CO₃ or CsF.[11][12] 2. If a strong base is required for coupling, consider protecting the carboxylic acid as a more robust ester or perform the coupling on the free acid and re-esterify later. |
Data Presentation: Condition Screening
The following tables summarize typical results from screening various parameters for Suzuki couplings of challenging chloropyridine substrates.
Table 1: Effect of Ligand on Reaction Yield Conditions: this compound (1 mmol), Phenylboronic Acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Base (2.0 mmol), Solvent (5 mL), 100 °C, 12h.
| Entry | Ligand (4 mol%) | Base | Solvent | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | <10 |
| 2 | SPhos | K₃PO₄ | Toluene | 85 |
| 3 | XPhos | K₃PO₄ | Toluene | 92 |
| 4 | RuPhos | K₃PO₄ | Toluene | 88 |
Table 2: Effect of Base and Solvent on Reaction Yield Conditions: this compound (1 mmol), Phenylboronic Acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), 100 °C, 12h.
| Entry | Base (2.0 mmol) | Solvent (5 mL) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 65 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 89 |
| 3 | Cs₂CO₃ | Dioxane | 91 |
| 4 | K₃PO₄ | Toluene | 92 |
| 5 | NaOH | MeOH/H₂O (3:2) | 75[17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
Reagent Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[9]
-
Catalyst Addition : In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) and add them to the reaction vial.[2]
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7][10]
-
Solvent Addition : Add the previously degassed solvent (e.g., Toluene, ~0.1-0.5 M concentration) via syringe.[7]
-
Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C) for the specified time (typically 12-24 hours).[9][10]
-
Monitoring : Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[7]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification : Purify the crude product by flash column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions of Ethyl 3-chloropyridine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-chloropyridine-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during chemical synthesis.
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is a versatile method for forming carbon-carbon bonds. However, the use of an electron-deficient heterocyclic halide like this compound can present challenges.
FAQs & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no product yield. What are the common causes?
A1: Low yields in Suzuki reactions with this substrate are often attributed to several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Poor Oxidative Addition: The carbon-chlorine bond in 2-chloropyridines is less reactive than corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle more difficult.
-
Side Reactions: Competing reactions such as homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid) can consume the starting materials and reduce the yield of the desired product.
Q2: How can I improve the yield of my Suzuki coupling reaction?
A2: To enhance the reaction yield, consider the following optimization strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst and promote the challenging oxidative addition step.
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these couplings.
-
Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. Increasing the reaction temperature can help overcome the activation energy for the C-Cl bond cleavage, but be mindful of potential side reactions at higher temperatures.
-
Thorough Degassing: Oxygen can promote the homocoupling of the boronic acid. Ensure the reaction mixture is thoroughly degassed by methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
Quantitative Data Summary
| Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | Moderate to Good |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | Good |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 16 | Moderate |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
II. Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination
The chlorine atom at the 3-position can be displaced by various nucleophiles. Due to the electron-withdrawing nature of the ester and the pyridine nitrogen, this position is activated towards nucleophilic attack. For less nucleophilic amines, a palladium-catalyzed Buchwald-Hartwig amination may be necessary.
FAQs & Troubleshooting
Q3: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What can I do?
A3: The reactivity in SNAr reactions is highly dependent on the nucleophilicity of the amine and the reaction conditions.
-
Increase Temperature: Heating the reaction, sometimes to high temperatures (e.g., in a sealed tube or microwave reactor), is often necessary to drive the reaction to completion.
-
Use a Stronger Base: A non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. Common choices include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the intermediate Meisenheimer complex and facilitate the reaction.
Q4: When should I consider a Buchwald-Hartwig amination instead of a direct SNAr?
A4: For weakly nucleophilic amines (e.g., anilines, some heterocycles) or when SNAr conditions fail, the Buchwald-Hartwig amination is a powerful alternative. This palladium-catalyzed reaction generally proceeds under milder conditions and has a broader substrate scope.
Quantitative Data Summary
| Amine | Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | SNAr | - | K₂CO₃ | DMF | 120 | 12 | Good |
| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | High |
| Aniline | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Moderate |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3.0 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C with stirring for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Decision Pathway: Amination Strategy
Caption: Decision tree for selecting an appropriate amination method.
III. Hydrolysis of the Ester Group
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common transformation. The choice between acidic and basic conditions can influence the ease of work-up and potential side reactions.
FAQs & Troubleshooting
Q5: I am having difficulty hydrolyzing the ethyl ester. What are the recommended conditions?
A5: Both acidic and basic conditions can be effective, but basic hydrolysis (saponification) is often preferred as it is generally irreversible.
-
Basic Hydrolysis: Using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol is a common and effective method. The reaction typically proceeds to completion.
-
Acidic Hydrolysis: Refluxing with an aqueous acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will also effect hydrolysis. However, this reaction is an equilibrium process, so a large excess of water is needed to drive it to completion.
Q6: My hydrolysis reaction is not going to completion, or the work-up is difficult.
A6:
-
Incomplete Reaction (Acidic Hydrolysis): Increase the reaction time, temperature, or the concentration of the acid. Ensure a large excess of water is present.
-
Difficult Work-up (Acidic Hydrolysis): The resulting pyridine carboxylic acid hydrochloride may be highly soluble in water, making extraction difficult. Neutralizing the reaction mixture to the isoelectric point of the amino acid can facilitate precipitation or extraction into an organic solvent.
-
Incomplete Reaction (Basic Hydrolysis): Ensure at least one equivalent of base is used. For sterically hindered esters, a stronger base or higher temperatures may be necessary.
-
Product Isolation (Basic Hydrolysis): After saponification, the product is the carboxylate salt. The reaction mixture must be acidified (e.g., with 1M HCl) to a pH of around 3-4 to protonate the carboxylate, allowing for extraction into an organic solvent like ethyl acetate.
Quantitative Data Summary
| Hydrolysis Condition | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Basic | LiOH·H₂O | THF/H₂O | Room Temp | 12-24 | High |
| Acidic | 6M HCl (aq) | - | Reflux | 6-12 | Moderate to Good |
Experimental Protocol: Basic Hydrolysis with LiOH
-
Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv.) in a mixture of THF (4 mL) and water (2 mL).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 mmol, 1.5 equiv.).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to afford the carboxylic acid.
Reaction Pathway: Ester Hydrolysis
Caption: Comparison of acidic and basic hydrolysis pathways.
Technical Support Center: Purification of Commercial Ethyl 3-chloropyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial Ethyl 3-chloropyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:
-
Starting Materials: Unreacted reagents from the synthesis process.
-
By-products: Isomeric variants of the main compound, such as other chlorinated pyridine carboxylates, which can be challenging to separate due to similar physical properties. Over-chlorinated or under-chlorinated species may also be present.
-
Residual Solvents: Organic solvents used during the synthesis and initial purification steps.
-
Degradation Products: The compound may undergo hydrolysis of the ester group if exposed to moisture, yielding 3-chloropyridine-2-carboxylic acid.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a powerful technique for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Melting Point Analysis: A sharp melting point range can be a good indicator of high purity for solid samples.
Q3: What are the primary methods for purifying commercial this compound?
A3: The most common and effective purification methods for this compound are:
-
Recrystallization: A cost-effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for success.
-
Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities, especially when dealing with complex mixtures or when high purity is required.
-
Distillation (under vacuum): Suitable for purifying the compound if it is a liquid or a low-melting solid and if the impurities have significantly different boiling points.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Incorrect solvent choice. | The solvent may be too non-polar. Try a more polar solvent or a solvent mixture. For an ester like this compound, solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/heptane could be effective.[1] |
| Insufficient solvent volume. | Add more solvent in small portions until the compound dissolves. Be mindful not to add too much, as this will reduce the recovery yield. |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The solution is cooling too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The solvent is not ideal. | Try a different solvent or a solvent pair. Oiling out can occur when the compound is highly soluble in the chosen solvent even at lower temperatures. Adding a less polar "anti-solvent" dropwise to the hot solution until it becomes slightly turbid can promote crystallization upon cooling. |
| High impurity level. | The presence of significant impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography. |
Problem: Poor recovery of the purified product.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the filtrate by evaporating some of the solvent and attempt to crystallize the remaining product. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
Problem: Poor separation of the target compound from an impurity.
| Possible Cause | Solution |
| Inappropriate solvent system (mobile phase). | Optimize the solvent system by testing different solvent ratios using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the target compound for good separation. For this compound, a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is a good starting point.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase (silica gel). |
| Improperly packed column. | Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is often more reliable than dry packing. |
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound is strongly adsorbed to the silica gel. | If the compound has basic character (due to the pyridine nitrogen), it might interact strongly with the acidic silica gel. Adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can help to elute the compound. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >99% (for suitable systems) | 60-90% | High | Cost-effective, simple setup, scalable. | Only applicable to solids, requires significant solubility difference between compound and impurities, can have lower yields. |
| Column Chromatography | >99.5% | 50-80% | Low to Medium | High resolution, applicable to liquids and solids, can separate complex mixtures. | More time-consuming, requires larger volumes of solvents, can be costly on a large scale. |
| Vacuum Distillation | >98% | 70-95% | Medium to High | Effective for volatile compounds, good for removing non-volatile impurities, relatively fast. | Requires the compound to be thermally stable, not effective for separating compounds with close boiling points. |
Note: The values presented are typical and can vary depending on the nature and amount of impurities in the commercial sample.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add water dropwise until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the least polar mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting guide for when a product "oils out" during recrystallization.
References
Technical Support Center: Synthesis of Ethyl 3-chloropyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Ethyl 3-chloropyridine-2-carboxylate. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Sandmeyer reaction.[1][2][3] This chemical reaction allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[1][2] In this case, the starting material would be an appropriate ethyl 2-aminopyridine-3-carboxylate derivative, which is first diazotized and then treated with a copper(I) chloride catalyst to introduce the chloro group at the 3-position.[1][3]
Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?
A2: The success of the Sandmeyer reaction is highly dependent on several factors:
-
Temperature: The diazotization step must be conducted at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[3]
-
Acidity: A sufficient excess of acid is crucial to prevent side reactions, such as the coupling of the diazonium salt with the unreacted starting material to form azo compounds.[3]
-
Reagent Quality: The use of fresh, high-quality reagents, especially sodium nitrite and the copper(I) salt, is essential for optimal yield and purity. Copper(I) salts can oxidize over time, which reduces their catalytic activity.[3]
Q3: How can I monitor the completion of the diazotization reaction?
A3: A simple and effective method to monitor the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary to ensure all the starting amine has reacted, will result in a blue color on the paper. A persistent blue color indicates that the diazotization is complete.[3]
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include the formation of isomeric chloropyridines, azo compounds from the coupling of the diazonium salt with the starting material, and phenolic compounds if the diazonium salt reacts with water. Careful control of reaction conditions is necessary to minimize these impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization. | - Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. - Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the diazotization step. - Ensure at least one equivalent of sodium nitrite and a sufficient excess of acid are used.[3] |
| Decomposition of the diazonium salt. | - Use the diazonium salt immediately after its formation; do not store it. - Maintain a low temperature throughout the diazotization and addition steps.[3] | |
| Inactive catalyst. | - Use freshly prepared or purchased copper(I) chloride. - Ensure the correct copper(I) halide is used for the desired transformation.[3] | |
| Formation of Dark, Tarry Byproducts | Decomposition of the diazonium salt leading to radical side reactions. | - Lower the reaction temperature. - Ensure the slow and controlled addition of the diazonium salt solution to the copper(I) chloride solution. - Check the purity of the starting ethyl 2-aminopyridine-3-carboxylate.[3] |
| Product is Difficult to Purify | Presence of isomeric impurities. | - Optimize the reaction conditions to improve regioselectivity. - Employ careful column chromatography for purification, potentially using a gradient elution. |
| Presence of azo compounds. | - Ensure sufficient excess of acid during diazotization to prevent coupling reactions.[3] |
Experimental Protocol: Sandmeyer Reaction for this compound
This protocol outlines a general procedure for the synthesis of this compound via the Sandmeyer reaction.
Step 1: Diazotization of Ethyl 2-aminopyridine-3-carboxylate
-
In a suitable reaction vessel, dissolve Ethyl 2-aminopyridine-3-carboxylate in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
Confirm the completion of the diazotization using starch-iodide paper (a persistent blue color indicates excess nitrous acid).
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid and cool it to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
Step 3: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
References
Technical Support Center: By-product Analysis in Ethyl 3-chloropyridine-2-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 3-chloropyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound, also known as ethyl 2-chloronicotinate, is commonly synthesized through two main pathways:
-
Esterification of 2-Chloronicotinic Acid: This is a straightforward method where 2-chloronicotinic acid is reacted with ethanol in the presence of an acid catalyst or a coupling agent. A common procedure involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with ethanol.[1]
-
Pyridine Ring Synthesis: More complex routes involve the construction of the pyridine ring itself. Methods like the Hantzsch or Guareschi pyridine syntheses can be adapted to produce the desired substituted pyridine structure.[2][3][4][5] These typically involve the condensation of smaller building blocks.
Q2: What are the potential by-products I should be aware of during the synthesis of this compound?
A2: Several by-products can form depending on the synthetic route and reaction conditions. These can be broadly categorized as:
-
Isomeric By-products: In syntheses involving the formation of the pyridine ring, regioisomers can be a significant issue, leading to impurities that are often difficult to separate from the desired product.
-
Over-chlorinated Species: If the synthesis involves a chlorination step, there is a risk of introducing more than one chlorine atom onto the pyridine ring, leading to di- or tri-chlorinated by-products.
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials such as 2-chloronicotinic acid in the final product mixture.
-
Hydrolysis Products: The ester group of the final product or intermediates can be hydrolyzed back to the corresponding carboxylic acid (2-chloronicotinic acid) if water is present in the reaction mixture, especially under acidic or basic conditions.
-
Decarboxylation Products: At elevated temperatures, pyridine carboxylic acids and their esters can undergo decarboxylation, leading to the formation of 3-chloropyridine.
Q3: What analytical techniques are recommended for identifying and quantifying by-products in my reaction mixture?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for analyzing the reaction mixture.
-
HPLC: Provides quantitative data on the purity of the product and the relative amounts of by-products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with an acid modifier like formic acid) is a good starting point.
-
GC-MS: Allows for the identification of volatile by-products by providing both retention time and mass spectral data, which can be used to elucidate the structures of unknown impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure all reagents are of high purity and are added in the correct stoichiometry. |
| Side reactions consuming starting materials | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of by-products. A lower temperature may favor the desired reaction. |
| Product loss during workup | Ensure proper pH adjustment during extraction to prevent the loss of the product into the aqueous layer. Use an appropriate solvent for extraction. |
| Degradation of the product | Avoid excessively high temperatures during reaction and purification steps to prevent thermal degradation. |
Issue 2: Presence of Multiple Spots on TLC or Peaks in HPLC/GC-MS
| Potential By-product | Identification | Mitigation Strategy |
| Unreacted 2-chloronicotinic acid | Can be identified by a different retention time in HPLC compared to the ester. It will also have a different mass in MS. | Ensure complete esterification by using a slight excess of the esterifying agent or by extending the reaction time. Anhydrous conditions are crucial. |
| Isomeric pyridine carboxylates | May have very similar retention times to the desired product. MS will show the same mass but fragmentation patterns might differ. NMR spectroscopy is often required for definitive identification. | Optimize the regioselectivity of the ring-forming reaction by carefully controlling the reaction conditions and the choice of starting materials. Purification by column chromatography may be necessary. |
| Over-chlorinated pyridines | Will have a higher mass in MS corresponding to the addition of one or more chlorine atoms. | Control the stoichiometry of the chlorinating agent and the reaction temperature. Use a less reactive chlorinating agent if possible. |
| 3-Chloropyridine (from decarboxylation) | Will have a lower mass in MS corresponding to the loss of the carboxylate group. | Avoid excessive heating during the reaction and purification. |
| Ethyl 2-hydroxynicotinate | Can be formed if the chloro group is displaced by a nucleophile. Will have a different mass in MS. | Use a non-nucleophilic base and ensure the reaction is carried out under anhydrous conditions. |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 25 °C.
Protocol 2: General GC-MS Method for By-product Identification
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
Visualizations
Caption: Potential by-product formation pathways in the synthesis of this compound.
Caption: A general workflow for troubleshooting and optimizing the synthesis of this compound.
References
- 1. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Ethyl 3-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality, purity, and consistency. This guide provides a comparative overview of two robust analytical methods for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines detailed, scientifically grounded protocols based on established principles for the analysis of related pyridine carboxylate esters and chlorinated aromatic compounds. The performance of these methods is compared based on typical validation parameters, providing a solid foundation for method development and implementation in a quality control or research setting.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis (e.g., purity assessment, impurity profiling, quantification in a complex matrix), available instrumentation, and desired performance characteristics such as sensitivity, selectivity, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with a UV-Vis detector. | Gas chromatograph coupled to a mass spectrometer. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Compound must be volatile and thermally stable. |
| Selectivity | Good. Can be optimized by adjusting mobile phase composition and column chemistry. | Excellent. Mass spectrometry provides high selectivity based on mass-to-charge ratio. |
| Sensitivity | Good. Typically in the low µg/mL to ng/mL range. | Excellent. Often capable of detecting analytes at the pg level. |
| Quantification | Based on the peak area correlation to concentration from a calibration curve. | Based on the peak area of a specific ion (or total ion current) correlated to concentration. |
| Typical Run Time | 10-30 minutes. | 15-40 minutes. |
| Strengths | - Wide applicability- Robust and reproducible- Non-destructive | - High sensitivity and selectivity- Provides structural information- Excellent for impurity identification |
| Limitations | - Lower sensitivity than GC-MS- May require derivatization for compounds without a chromophore | - Requires volatile and thermally stable analytes- Potential for matrix interference |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control and purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The water should be of HPLC grade and may contain a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the analysis of a sample, accurately weigh and dissolve the sample in acetonitrile to a final concentration within the calibration range.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Purity can be assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the sensitive detection and quantification of this compound, as well as for the identification of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 185, 156, 128).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
For the analysis of a sample, dissolve it in the chosen solvent to a concentration within the calibration range.
Data Analysis:
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
For qualitative analysis, identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the HPLC-UV and GC-MS analytical methods.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for GC-MS analysis.
A Comparative Guide to the Analysis of Ethyl 3-chloropyridine-2-carboxylate
This guide provides a comparative overview of analytical methodologies for the quantification of Ethyl 3-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. We present a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol and compare it with High-Performance Liquid Chromatography with UV detection (HPLC-UV), offering insights into the performance and applications of each technique.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method ideal for the analysis of volatile and semi-volatile compounds like this compound.[1] The mass spectrometer provides detailed structural information, ensuring accurate identification and quantification.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 10 mg of the sample matrix and place it in a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Spike with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic layer.
-
Carefully transfer the supernatant (organic layer) to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms fused-silica capillary column (30 m x 0.25 mm i.d. x 0.25 µm).[2]
-
Injector Temperature: 250 °C.[3]
-
Injection Volume: 1 µL in splitless mode.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[2]
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]
-
Quantitation Ions (Hypothetical): m/z 185 (Molecular Ion), 156, 112.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible alternative for the analysis of pyridine derivatives, particularly for samples in liquid matrices.[5][6] This method is advantageous for compounds that may have lower volatility or thermal stability.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase.
-
Spike with a suitable internal standard.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (hypothetical, based on typical pyridine derivative absorbance).
Comparative Performance Data
The following table summarizes hypothetical quantitative data to compare the performance of the two methods.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.05 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 5 ng/mL |
| Linear Range | 0.15 - 500 ng/mL | 5 - 1000 ng/mL |
| Precision (RSD%) | < 5% | < 8% |
| Recovery (%) | 95 - 105% | 92 - 108% |
| Analysis Time per Sample | ~25 minutes | ~10 minutes |
Comparison of Sample Preparation Techniques
The choice of sample preparation is crucial for accurate analysis. Below is a comparison of common techniques for pyridine compounds.
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Simple, cost-effective. | Can be labor-intensive, uses larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High recovery, can concentrate the analyte. | Can be more expensive, requires method development. |
| Headspace Analysis | Volatile analytes are sampled from the gas phase above the sample.[7] | Minimal sample preparation, reduces matrix effects.[7] | Only suitable for volatile compounds. |
| Solid-Phase Microextraction (SPME) | A coated fiber extracts analytes from a sample, followed by thermal desorption in the GC injector.[4] | Solvent-free, sensitive.[4] | Fiber lifetime can be limited, potential for matrix interference.[4] |
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 4. Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction [ykcs.ac.cn]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reactivity of Ethyl 3-chloropyridine-2-carboxylate and Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Ethyl 3-chloropyridine-2-carboxylate with other common halopyridine building blocks. The analysis focuses on three classes of reactions paramount in medicinal chemistry and drug development: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The comparative data, derived from established literature, is intended to aid in synthetic route design, catalyst selection, and reaction optimization.
Introduction to Halopyridine Reactivity
Halopyridines are indispensable precursors in the synthesis of functionalized pyridine derivatives, a scaffold prevalent in numerous pharmaceuticals. Their reactivity is primarily governed by three factors: the nature of the halogen, the position of the halogen on the pyridine ring, and the electronic and steric influence of other substituents.
The Halogen Effect: In palladium-catalyzed cross-coupling reactions, the reactivity trend is dictated by the carbon-halogen (C-X) bond dissociation energy, following the general order: I > Br > Cl.[1] The C-Cl bond is the strongest, making chloropyridines the most challenging substrates to activate.[1]
The Positional Effect: The electron-withdrawing nature of the pyridine nitrogen activates the C2 (ortho) and C4 (para) positions toward both nucleophilic attack and the oxidative addition step in Pd-catalyzed couplings. The C3 (meta) position is significantly less reactive.[2] The general reactivity order for both SNAr and cross-coupling is 4- > 2- > 3-halopyridine.[3]
Substituent Effects: this compound possesses two key substituents that modulate its reactivity. The ethyl carboxylate group at the C2 position is strongly electron-withdrawing, which can influence the electron density of the pyridine ring. Its proximity to the C3 chlorine atom also introduces significant steric hindrance, which can affect the approach of catalysts and nucleophiles.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For chloropyridines, this reaction typically requires robust palladium catalysts and specialized, bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond.
Data Presentation: Suzuki-Miyaura Coupling of Halopyridines
While direct comparative data for this compound is limited, the following table presents representative yields for various chloropyridines to illustrate the expected reactivity trends. The deactivating nature of the C3 position and potential steric hindrance from the adjacent ester suggest that this compound would exhibit reactivity comparable to or lower than other 3-substituted chloropyridines and would require highly active catalyst systems.
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~95 |
| 2 | 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | ~85 |
| 3 | 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | >98 |
| 4 | 2,4-Dichloropyrimidine¹ | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 (C4) |
| 5 | 2,3,5-Trichloropyridine² | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O/Toluene | 100 | 92 (C2) |
¹Data for 2,4-dichloropyrimidine shows the high regioselectivity for the more activated C4 position.[4] ²Data for 2,3,5-trichloropyridine shows preferential reaction at the activated C2 position.[5]
Logical Relationship: Factors Influencing Suzuki Coupling Reactivity
Caption: Factors governing the reactivity of halopyridines in Suzuki-Miyaura cross-coupling.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of Chloropyridines
This protocol is a generalized procedure based on common literature practices for challenging chloropyridine couplings.[6]
-
Reaction Setup: To an oven-dried Schlenk flask, add the chloropyridine (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a bulky phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe. If required, add degassed water (1 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the Suzuki coupling, the reaction with chloropyridines is challenging and highly dependent on the catalyst system. The reactivity trends based on halogen and position are generally the same.
Data Presentation: Buchwald-Hartwig Amination of Halopyridines
The following table provides representative data for the amination of various chloropyridines. The 3-chloro position of the target molecule is electronically disfavored. Furthermore, the ortho-ester group likely presents a steric barrier, suggesting that high-yielding amination would require a carefully optimized catalyst system, likely featuring a bulky, electron-rich ligand.
| Entry | Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~98 |
| 2 | 3-Chloropyridine | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | ~90 |
| 3 | 4-Chloropyridine | Benzylamine | Pd(OAc)₂ / Josiphos | K₂CO₃ | Toluene | 110 | ~85 |
| 4 | 2,4-Dichloropyridine³ | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | >95 (C2) |
| 5 | 2,6-Dichloropyridine⁴ | Aminothiophene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 (mono) |
³High regioselectivity is observed for the more activated C2 position.[2] ⁴Mono-amination occurs preferentially at the activated C2/C6 position.[3]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Generalized Buchwald-Hartwig Amination of Chloropyridines
This protocol is adapted from established methods for the amination of less reactive aryl chlorides.[2][7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., RuPhos or BrettPhos, 3 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.4 mmol).
-
Reagent Addition: Add the chloropyridine (1.0 mmol) and the amine (1.2 mmol) to the vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 4 mL).
-
Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C) with stirring for 4-24 hours.
-
Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions offer a metal-free alternative for functionalizing halopyridines. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the intermediate Meisenheimer complex.
Data Presentation: Nucleophilic Aromatic Substitution of Halopyridines
The reactivity in SNAr is highly dependent on the position of the leaving group, with C2 and C4 being strongly activated. The C3 position is significantly less reactive and often requires harsh conditions (high temperatures, strong nucleophiles) for substitution to occur. The electron-withdrawing ester at C2 in this compound would provide some activation at the C3 position, but this is generally weaker than the ortho/para activation by the ring nitrogen.
| Entry | Halopyridine Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Piperidine | Ethylene Glycol | 150 | Good |
| 2 | 3-Chloropyridine | Sodium Methoxide | Methanol | 150 (reflux) | Low/Moderate |
| 3 | 4-Chloropyridine | Sodium Methoxide | Methanol | 65 (reflux) | High |
| 4 | 2,6-Dichloropyridine⁵ | Sodium Isopropoxide | Toluene | 100 | 98 (mono) |
| 5 | 2-Chloropyrimidine⁶ | Morpholine | H₂O | 110 | 68 |
⁵Regioselective substitution occurs at the C2 position.[8] ⁶2-Chloropyrimidine is highly activated and much more reactive than chlorobenzene.[9]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Characterization of Ethyl 3-chloropyridine-2-carboxylate
This guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 3-chloropyridine-2-carboxylate, a key building block in medicinal chemistry and materials science. For comparative purposes, its spectral data is contrasted with that of its structural analog, Ethyl 3-aminopyridine-2-carboxylate. This comparison highlights the influence of different substituents at the C-3 position on the electronic environment of the pyridine ring.
Predicted and Experimental ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for Ethyl 3-aminopyridine-2-carboxylate. The predictions are based on established substituent effects on the pyridine ring, where the electron-withdrawing nature of the chloro and carboxylate groups is expected to deshield the ring protons, shifting them to a higher chemical shift (downfield) compared to the electron-donating amino group.
| Proton Assignment | This compound (Predicted) | Ethyl 3-aminopyridine-2-carboxylate (Experimental)[1] |
| H-6 | ~8.5 ppm (dd, J ≈ 4.5, 1.5 Hz) | 7.84 ppm (dd, J = 4.05, 1.60 Hz) |
| H-4 | ~8.0 ppm (dd, J ≈ 7.5, 1.5 Hz) | 7.23-7.30 ppm (m) |
| H-5 | ~7.5 ppm (dd, J ≈ 7.5, 4.5 Hz) | 7.16-7.23 ppm (m) |
| -OCH₂CH₃ | ~4.4 ppm (q, J ≈ 7.1 Hz) | 4.27 ppm (q, J = 7.10 Hz) |
| -OCH₂CH₃ | ~1.4 ppm (t, J ≈ 7.1 Hz) | 1.30 ppm (t, J = 7.06 Hz) |
Structural Representation and Proton Environments
The chemical structure of this compound and the assignment of its unique proton environments are illustrated below.
References
A Comparative Guide to the ¹³C NMR Spectral Data of Ethyl 3-chloropyridine-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-chloropyridine-2-carboxylate, a key scaffold in medicinal chemistry, alongside its structural analogs. Understanding the electronic environment of the carbon atoms within this and related molecules is crucial for structural elucidation, reaction monitoring, and the rational design of novel therapeutic agents. This document presents predicted ¹³C NMR data for the title compound and key derivatives, experimental data for a constitutional isomer, and a detailed experimental protocol for acquiring reproducible ¹³C NMR spectra.
Comparative ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and its analogs, alongside experimental data for Ethyl nicotinate. The predicted values were obtained using commercially available NMR prediction software. This comparative data allows for the systematic evaluation of substituent effects on the carbon chemical shifts of the pyridine ring.
| Carbon Atom | This compound (Predicted) | Ethyl pyridine-2-carboxylate (Predicted) | Ethyl 3-bromopyridine-2-carboxylate (Predicted) | Ethyl nicotinate (Experimental)[1] |
| C=O | 164.5 | 165.8 | 164.8 | 165.19 |
| C2 | 146.8 | 148.5 | 147.2 | 150.94 |
| C3 | 131.5 | 126.5 | 122.1 | 126.40 |
| C4 | 139.8 | 137.1 | 142.3 | 136.93 |
| C5 | 127.3 | 127.0 | 127.8 | 123.27 |
| C6 | 150.2 | 149.8 | 152.6 | 153.37 |
| CH₂ | 62.3 | 61.9 | 62.4 | 61.39 |
| CH₃ | 14.1 | 14.2 | 14.1 | 14.29 |
Structural Representation and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in accordance with the assignments in the data table.
Experimental Workflow for ¹³C NMR Spectroscopy
The following diagram outlines a typical workflow for obtaining high-quality ¹³C NMR spectra for small organic molecules.
Detailed Experimental Protocol
To ensure the acquisition of high-quality and reproducible ¹³C NMR data for comparative analysis, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the solid sample or measure 20-50 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical inertness.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which indicates a homogeneous magnetic field across the sample.
3. Data Acquisition:
-
Use a standard proton-decoupled ¹³C NMR pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 200 ppm).
-
The number of scans will depend on the sample concentration. For a typical sample, 1024 to 4096 scans should provide a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of 2-5 seconds to allow for the full relaxation of all carbon nuclei, including quaternary carbons.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required, although for standard ¹³C NMR, peak intensities are not always directly proportional to the number of carbons.
By adhering to this standardized protocol, researchers can generate high-quality, comparable ¹³C NMR data, facilitating the accurate structural characterization and comparative analysis of this compound and its analogs.
References
A Comparative Guide to the X-ray Crystal Structures of Ethyl 3-chloropyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray crystal structures of two derivatives of Ethyl 3-chloropyridine-2-carboxylate. The objective is to offer a clear, data-driven analysis of their three-dimensional conformations and intermolecular interactions, supported by experimental data. This information is valuable for understanding structure-activity relationships and for the rational design of new molecules in drug discovery and materials science.
Introduction to the Core Structure
This compound serves as a versatile scaffold in medicinal chemistry and materials science. The chlorine atom at the 3-position and the ethyl carboxylate group at the 2-position of the pyridine ring offer key sites for chemical modification, leading to a diverse range of derivatives with varied physicochemical and biological properties. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level through X-ray crystallography is crucial for elucidating their mechanisms of action and for designing next-generation compounds.
This guide focuses on two distinct derivatives for which crystallographic data is publicly available:
-
Derivative 1: Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate
-
Derivative 2: 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile
While both compounds originate from a substituted pyridine core, they showcase significant structural diversity, providing a valuable basis for comparative analysis.
Crystallographic Data Comparison
The following tables summarize the key crystallographic data for the two derivatives, allowing for a direct comparison of their unit cell parameters and other structural details.
Table 1: Crystal Data and Structure Refinement for Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate
| Parameter | Value |
| Empirical Formula | C₁₁H₁₂ClN₃O₃ |
| Formula Weight | 269.69 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.488(3) |
| b (Å) | 10.009(2) |
| c (Å) | 16.249(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2518.9(8) |
| Z | 8 |
| Temperature (K) | 298 |
Table 2: Crystal Data and Structure Refinement for 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁ClN₂ |
| Formula Weight | 242.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.031(2) |
| b (Å) | 10.198(2) |
| c (Å) | 10.384(2) |
| α (°) | 90 |
| β (°) | 108.63(3) |
| γ (°) | 90 |
| Volume (ų) | 1205.8(4) |
| Z | 4 |
| Temperature (K) | 293(2) |
Structural Analysis and Key Features
Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate:
The molecule consists of a 3-chloropyridine ring attached to a 5-oxopyrazolidine-3-carboxylate moiety. The five-membered pyrazolidine ring adopts an envelope conformation. In the crystal structure, molecules are linked by intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers.
3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile:
This derivative features a 3-chlorophenyl group connected to the pyridine ring via an ethyl bridge, with a nitrile group at the 2-position of the pyridine. The benzene and pyridine rings are nearly coplanar. The crystal packing is stabilized by intermolecular π–π stacking interactions and C—Cl···N interactions. This compound is a key intermediate in the synthesis of the antihistamine drug Loratadine.
Experimental Protocols
Synthesis of Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate:
This compound is synthesized through the reaction of 2-chloro-3-hydrazinylpyridine with diethyl maleate.
-
Procedure: A mixture of 2-chloro-3-hydrazinylpyridine and a molar equivalent of diethyl maleate in ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield crystals suitable for X-ray diffraction.
Synthesis of 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile:
The synthesis of this derivative is achieved from 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide.
-
Procedure: A solution of 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (1 equivalent) in phosphorus oxychloride (excess) is heated at reflux for 3 hours. After the reaction is complete (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched by adding it to a mixture of water and isopropanol. The pH of the solution is adjusted to 5-7 with a 50% aqueous sodium hydroxide solution, while maintaining the temperature below 30°C. The resulting crystalline slurry is filtered, and the crude product is washed with water. Purification is achieved by slurrying the wet cake in hot isopropanol, followed by cooling to 0-5°C. The purified product is then filtered, washed with hexane, and dried.
X-ray Crystallography Protocol (General):
Single crystals of the compounds are selected and mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K or 298 K) using a suitable radiation source (e.g., Mo Kα). The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Logical Workflow for Structural Comparison
The following diagram illustrates a logical workflow for the comparative analysis of the X-ray crystal structures of this compound derivatives.
A Comparative Guide to Catalysts for Cross-Coupling Reactions with Ethyl 3-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Ethyl 3-chloropyridine-2-carboxylate is a valuable and versatile building block, offering a reactive handle at the 3-position for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is paramount to achieving high yields and predictable outcomes, particularly when dealing with the electronic properties of a chloropyridine ring bearing an adjacent ester group.
This guide provides a comparative analysis of common catalyst systems for several key cross-coupling reactions with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The information presented is a synthesis of data from studies on analogous chloropyridine substrates to provide a predictive framework for catalyst performance.
General Catalytic Cycle for Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by a transmetalation step with the coupling partner (in the case of Suzuki, Sonogashira, etc.) or coordination and insertion (in the case of Heck). The cycle concludes with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling.
Catalyst Performance Comparison
The following tables summarize the performance of various catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings based on data from reactions with similar chloropyridine substrates. The yields are indicative and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Catalyst Systems
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. For chloropyridines, the choice of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand is critical.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | 80-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16-24 | 75-90 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-85 |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 85-95 |
Table 2: Buchwald-Hartwig Amination Catalyst Systems
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The coupling of less reactive aryl chlorides often necessitates the use of specialized, bulky phosphine ligands.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | 80-95 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | 18-24 | 75-90 |
| Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | 100 | 12-18 | 70-85 |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Toluene | 100 | 12-24 | 85-98 |
Table 3: Sonogashira Coupling Catalyst Systems
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. While traditionally requiring a copper co-catalyst, copper-free conditions have also been developed.
| Catalyst System (Pd Source / Ligand / Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / PPh₃ / CuI | Et₃N | DMF | 80-100 | 3-6 | 80-95 |
| Pd(OAc)₂ / XPhos (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 70-85 |
| Pd(dppf)Cl₂ / CuI | Et₃N/Piperidine | Toluene | 90 | 6-12 | 75-90 |
| IPr-Pd-PEPPSI | Cs₂CO₃ | Toluene | 100 | 12 | 80-92 |
Table 4: Heck Coupling Catalyst Systems
The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. Phosphine-free catalyst systems are often effective for this transformation.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (phosphine-free) | K₂CO₃ | DMF | 100-120 | 12-24 | 70-85 |
| PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80-100 | 18-24 | 65-80 |
| Herrmann's Catalyst | NaOAc | NMP | 120 | 12 | 80-90 |
| Pd/C (heterogeneous) | K₂CO₃ | DMF/H₂O | 120 | 24 | 60-75 |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the cross-coupling reactions of this compound. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific coupling partners.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere, followed by the reaction, workup, and purification steps.
Caption: A Typical Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under a positive pressure of inert gas, add palladium(II) acetate and SPhos.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.5 equivalents)
-
Toluene (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed DMF, followed by this compound, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.2-2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, potassium carbonate, and palladium(II) acetate.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed DMF and the alkene.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter through a pad of celite, and wash the celite with ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
A Comparative Guide to Validated Assays for the Quantification of Ethyl 3-chloropyridine-2-carboxylate
This guide provides a detailed comparison of analytical methodologies for the accurate quantification of Ethyl 3-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality and purity of starting materials and final products in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters of HPLC and GC-MS for the quantification of pyridine derivatives, providing a baseline for the expected performance for this compound analysis.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.996 |
| Accuracy (% Recovery) | 98-102% | 89-101% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~1.5 ng/mL (Estimated) | 0.006 mg/kg (for pyridine)[1] |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL (Estimated) | 0.02 mg/kg (for pyridine)[1] |
| Suitability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile compounds. Derivatization may be required. |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are outlined below. These protocols are based on established methods for related compounds and serve as a starting point for the development of a validated assay for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For this compound, a reverse-phase HPLC method is proposed.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or phosphoric acid is often used for pyridine derivatives to ensure good peak shape.[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-280 nm for pyridine derivatives).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[3] For compounds that are not sufficiently volatile, derivatization can be employed.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Sample Preparation and Derivatization:
-
Direct Injection (if sufficiently volatile):
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Prepare calibration standards by diluting the stock solution.
-
-
Derivatization (if required):
-
A common derivatization agent for carboxylic acids is an ethyl chloroformate.[4][5]
-
To a solution of the sample in an aqueous medium, add ethanol and pyridine (as a catalyst), followed by ethyl chloroformate.[4][5]
-
Extract the derivatized analyte with a non-polar solvent like hexane.[4][5]
-
The hexane extract is then injected into the GC-MS.
-
Visualizations: Workflows and Decision Making
The following diagrams illustrate the general experimental workflow for quantification and a logical approach to selecting the appropriate analytical method.
References
Reactivity in Suzuki Coupling: A Comparative Analysis of Chloropyridines and Bromopyridines
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal pyridine substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, with supporting experimental data and detailed protocols.
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials. Heteroaryl halides, particularly pyridines, are indispensable building blocks in this methodology. This guide provides an objective comparison of the reactivity of chloropyridines versus bromopyridines in Suzuki reactions, supported by experimental data, to aid in substrate selection and reaction optimization.
Executive Summary: Reactivity at a Glance
The fundamental difference in reactivity between chloropyridines and bromopyridines in Suzuki coupling lies in the strength of the carbon-halogen bond. The carbon-chlorine (C-Cl) bond is significantly stronger (bond dissociation energy of ~339 kJ/mol) than the carbon-bromine (C-Br) bond (~276 kJ/mol).[1] This disparity directly impacts the rate-determining step of the catalytic cycle: the oxidative addition of the C-X bond to the palladium(0) catalyst. Consequently, bromopyridines are generally more reactive substrates, undergoing oxidative addition more readily and under milder conditions.[1]
Chloropyridines, while often more cost-effective and readily available, necessitate more forcing conditions, such as higher temperatures and more sophisticated catalyst systems, to achieve comparable yields.[2] The choice between a chloro- or bromo-pyridine substrate is therefore a trade-off between reactivity, cost, and the functional group tolerance of the overall molecule.
Comparative Experimental Data
The following tables summarize quantitative data from various studies, illustrating the differences in reaction conditions and yields for the Suzuki coupling of chloro- and bromopyridines with arylboronic acids.
Table 1: Suzuki Coupling of 2-Chloropyridines with Arylboronic Acids
| Entry | Chloropyridine Derivative | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | - | 91 | [3] |
| 2 | 4-Amino-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | - | 91 | [3] |
| 3 | 2-Chloropyridine-5-carboxylic acid | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | - | 78 | [3] |
| 4 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 24 | 94 | [4] |
| 5 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [5] |
Table 2: Suzuki Coupling of Bromopyridines with Arylboronic Acids
| Entry | Bromopyridine Derivative | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | - | - | [6] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 (good) | [7] |
| 3 | 2-Bromopyridine | Phenylboronic acid | 8wt%Pd@MIL-101Cr | - | Water/EtOH | RT | 0.5 | Low | [8] |
| 4 | 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ | - | Aqueous | - | - | High | [9] |
| 5 | Aryl Bromide (general) | 2-Pyridylboronate | Pd₂dba₃ / Ligand 1 | KF/NaOᵗBu | Dioxane | - | - | 85 | [10] |
Note: Direct comparison is challenging as reaction conditions are not always identical across studies. However, the general trend of milder conditions for bromopyridines is evident.
Experimental Protocols
Below are detailed, representative methodologies for the Suzuki coupling of 2-chloropyridine and a generic bromopyridine.
Protocol 1: Suzuki Coupling of 2-Chloropyridine using a Buchwald Phosphine Ligand
This protocol is a generalized procedure adapted from established methodologies for challenging cross-coupling reactions.[3][5]
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃; 2.0 mmol)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[5]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3][5]
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[5]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[3][5]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water.[3][5]
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
Protocol 2: General Suzuki Coupling of a Bromopyridine
This protocol provides a general procedure for the Suzuki coupling of bromopyridines, which often proceeds under standard conditions.[6]
Materials:
-
Bromopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol)
-
1,4-Dioxane/water (4:1 mixture, 5 mL)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromopyridine derivative, the arylboronic acid, and the base.[6]
-
Evacuate and backfill the flask with the inert gas three times.[6]
-
Add the palladium catalyst.[6]
-
Add the degassed solvent system.[6]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup with an organic solvent like ethyl acetate.
-
Purify the product by an appropriate method, such as column chromatography.
Visualizing the Mechanism and Workflow
To better understand the underlying process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The choice between chloropyridines and bromopyridines for Suzuki-Miyaura cross-coupling is a critical decision in synthetic planning. Bromopyridines offer higher reactivity, often leading to better yields under milder conditions, which is advantageous for sensitive substrates.[1] In contrast, chloropyridines, while less reactive due to a stronger carbon-halogen bond, are frequently more economical. Successful coupling of chloropyridines is readily achievable but typically requires higher temperatures and the use of specialized, electron-rich, and bulky phosphine ligands (such as SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[2] Ultimately, the optimal choice depends on a careful consideration of substrate availability, cost, functional group compatibility, and the desired reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 3-chloropyridine-2-carboxylate
For Immediate Reference: This document provides critical safety and logistical information for the proper disposal of Ethyl 3-chloropyridine-2-carboxylate. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals handling this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures have been synthesized from the SDS of closely related and structurally similar compounds, including 3-Chloropyridine and Ethyl 5-chloropyridine-2-carboxylate. It is imperative to treat this compound with the same level of caution as these related hazardous substances.
Immediate Safety and Hazard Information
This compound is presumed to be harmful if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and serious eye irritation and may cause respiratory irritation. As a chlorinated organic compound, it is very toxic to aquatic life with long-lasting effects.
Key Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin irritation and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Requirements
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA approved respirator is required. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the waste: this compound waste should be classified as hazardous chemical waste.
-
Segregate: Do not mix with other waste streams. Keep in its original container or a clearly labeled, compatible container.
2. Container Management:
-
Use a suitable, sealable container for disposal.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
3. Spill and Leak Management:
-
In case of a spill, immediately evacuate the area.
-
Wear the appropriate PPE before attempting to clean up.
-
For dry spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]
-
For wet spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]
4. Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal in accordance with local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ethyl 3-chloropyridine-2-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 3-chloropyridine-2-carboxylate was not available. The following guidance is based on the safety data of structurally similar compounds, including Ethyl 5-chloropyridine-2-carboxylate, 3-Chloropyridine-2-carboxylic acid, and other chlorinated pyridine derivatives. Researchers should handle this compound with caution and adhere to the highest safety standards.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following operational and disposal plans are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
Based on data from related compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2]
| Hazard Category | Classification | Source |
| Acute Oral Toxicity | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 2 | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [2] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with potentially hazardous chemicals. The following protocol outlines the steps for the safe handling of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3] Ensure adequate ventilation in the laboratory.[3]
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat must be worn and kept fully buttoned. |
| Respiratory Protection | Respirator (if necessary) | If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Hygiene Practices
-
Avoid all personal contact with the chemical, including inhalation.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2][3]
-
Remove contaminated clothing immediately and wash it before reuse.[3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Store in a locked cabinet or a secure area with restricted access.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including unused material, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.
-
Disposal Procedure: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[1][3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
